Product packaging for Phenprocoumon-d5(Cat. No.:)

Phenprocoumon-d5

カタログ番号: B585801
分子量: 285.3 g/mol
InChIキー: DQDAYGNAKTZFIW-YQYLVRRTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Phenprocoumon-d5, also known as this compound, is a useful research compound. Its molecular formula is C18H16O3 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O3 B585801 Phenprocoumon-d5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-3-[1-(2,3,4,5,6-pentadeuteriophenyl)propyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDAYGNAKTZFIW-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Isotopic Labeling of Phenprocoumon-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Phenprocoumon-d5, an isotopically labeled version of the anticoagulant drug Phenprocoumon. The introduction of five deuterium atoms into the phenyl ring of Phenprocoumon is a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence, commencing with the acylation of benzene-d6. The subsequent steps involve reduction, bromination, and a final alkylation to construct the target molecule.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Step 1: Friedel-Crafts Acylation cluster_intermediate2 Step 2: Reduction cluster_intermediate3 Step 3: Bromination cluster_final Step 4: Alkylation Benzene_d6 Benzene-d6 Propiophenone_d5 1-(Phenyl-d5)-propan-1-one Benzene_d6->Propiophenone_d5 AlCl3 Propanoyl_chloride Propanoyl Chloride Propanoyl_chloride->Propiophenone_d5 Propanol_d5 1-(Phenyl-d5)-1-propanol Propiophenone_d5->Propanol_d5 NaBH4 / MeOH Bromopropane_d5 1-Bromo-1-(phenyl-d5)-propane Propanol_d5->Bromopropane_d5 PBr3 Phenprocoumon_d5 This compound Bromopropane_d5->Phenprocoumon_d5 Hydroxycoumarin 4-Hydroxycoumarin Hydroxycoumarin->Phenprocoumon_d5 Base

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for each step of the proposed synthesis. It is crucial to note that these are based on standard organic chemistry methodologies and have not been optimized specifically for the synthesis of this compound. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Friedel-Crafts Acylation of Benzene-d6

This step involves the reaction of benzene-d6 with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 1-(phenyl-d5)-propan-1-one.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add propanoyl chloride dropwise.

  • After the addition is complete, add benzene-d6 dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain 1-(phenyl-d5)-propan-1-one.

Step 2: Reduction of 1-(Phenyl-d5)-propan-1-one

The deuterated ketone is reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride.

Protocol:

  • Dissolve 1-(phenyl-d5)-propan-1-one in a suitable solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, controlling the temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for a few hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 1-(phenyl-d5)-1-propanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Bromination of 1-(Phenyl-d5)-1-propanol

The deuterated alcohol is converted to the corresponding bromide, which is the key alkylating agent for the final step. Phosphorus tribromide is a common reagent for this transformation.

Protocol:

  • In a flask equipped with a dropping funnel and a condenser, place the 1-(phenyl-d5)-1-propanol in an anhydrous, inert solvent (e.g., diethyl ether) under an inert atmosphere.

  • Cool the solution to 0 °C and add phosphorus tribromide dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and then gently reflux for a few hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto ice water.

  • Separate the organic layer and wash it successively with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure to obtain the crude 1-bromo-1-(phenyl-d5)-propane. This product may be used directly or purified by vacuum distillation.

Step 4: Alkylation of 4-Hydroxycoumarin

The final step involves the C-alkylation of 4-hydroxycoumarin with the prepared 1-bromo-1-(phenyl-d5)-propane in the presence of a base.

Protocol:

  • To a solution of 4-hydroxycoumarin in a suitable solvent (e.g., acetone, ethanol, or DMF), add a base (e.g., anhydrous potassium carbonate or sodium hydride).

  • Stir the mixture at room temperature for a short period to form the corresponding salt.

  • Add a solution of 1-bromo-1-(phenyl-d5)-propane in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

The following tables are provided as a template for the quantitative data that should be collected during the synthesis and characterization of this compound. As previously stated, specific experimental data for this synthesis is not currently available in the cited literature.

Table 1: Summary of Reaction Yields

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Theoretical Yield (g)Actual Yield (g)Percentage Yield (%)
11-(Phenyl-d5)-propan-1-oneBenzene-d6
21-(Phenyl-d5)-1-propanol1-(Phenyl-d5)-propan-1-one
31-Bromo-1-(phenyl-d5)-propane1-(Phenyl-d5)-1-propanol
4This compound4-Hydroxycoumarin

Table 2: Characterization of this compound

ParameterMethodResult
Purity HPLC, GC-MS
Isotopic Enrichment Mass Spectrometry
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry
Melting Point Melting Point Apparatus

Experimental Workflow Visualization

The overall workflow from starting materials to the final purified product can be visualized as follows:

Experimental_Workflow Start Starting Materials (Benzene-d6, Propanoyl Chloride, 4-Hydroxycoumarin) Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Purification1 Quenching, Extraction, Purification (Distillation/Chromatography) Step1->Purification1 Step2 Step 2: Reduction Purification1->Step2 Purification2 Quenching, Extraction, Purification (Chromatography) Step2->Purification2 Step3 Step 3: Bromination Purification2->Step3 Purification3 Extraction, Washing, Purification (Distillation) Step3->Purification3 Step4 Step 4: Alkylation Purification3->Step4 Purification4 Filtration, Extraction, Purification (Recrystallization/Chromatography) Step4->Purification4 Final Final Product (this compound) Purification4->Final Analysis Characterization (HPLC, MS, NMR, MP) Final->Analysis

Caption: General experimental workflow for the synthesis of this compound.

This technical guide provides a foundational framework for the synthesis and isotopic labeling of this compound. It is intended to guide researchers in designing and executing a viable synthetic route, while emphasizing the need for experimental optimization and thorough analytical characterization. The successful synthesis of this compound will undoubtedly facilitate further research into the pharmacology and metabolism of this important anticoagulant.

References

Phenprocoumon-d5: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the purity and quality of analytical standards is paramount. This guide provides an in-depth look at the typical Certificate of Analysis (CoA) for Phenprocoumon-d5, a deuterated internal standard crucial for the accurate quantification of the anticoagulant drug Phenprocoumon.

This compound is a stable isotope-labeled analog of Phenprocoumon, widely utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.[1] Its use in conjunction with mass spectrometry and liquid chromatography enhances the precision of Phenprocoumon quantification in biological samples.[1]

Representative Certificate of Analysis

While specific values may vary between batches and suppliers, a typical Certificate of Analysis for this compound will contain the following key information.

Product Information
ParameterSpecification
Product Name This compound
Synonyms 4-Hydroxy-3-[1-(phenyl-d5)propyl]-2H-1-Benzopyran-2-one
CAS Number 121513-38-0[2][3]
Unlabelled CAS 435-97-2[2]
Molecular Formula C₁₈H₁₁D₅O₃
Molecular Weight 285.35 g/mol
Appearance Pale Yellow to Light Yellow Solid
Storage 2-8°C Refrigerator
Quality Control Data
TestMethodSpecificationResult
Purity (by HPLC) High-Performance Liquid Chromatography≥98%99.5%
Purity (by NMR) Nuclear Magnetic Resonance SpectroscopyConforms to StructureConforms
Isotopic Purity Mass Spectrometry≥99% Deuterium Incorporation99.7%
Mass Spectrum Mass SpectrometryConforms to StructureConforms
Residual Solvents Gas ChromatographyTo be reported<0.1%
Loss on Drying Gravimetric≤1.0%0.2%

Experimental Protocols

The determination of purity and identity for this compound involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the chemical purity of the this compound substance by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

Procedure:

  • Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration.

  • Sample Preparation: The test sample of this compound is dissolved in the same solvent as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 280 nm

  • Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation:

  • A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An example of a system used in research is a Waters TQ tandem mass spectrometer with a Z Spray ion source.

Procedure:

  • Sample Infusion: The sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected m/z for the molecular ion [M+H]⁺ would be approximately 286.1. In multiple reaction monitoring (MRM) mode, specific mass transitions are monitored, such as m/z 286.1 > 203.1 and a confirmatory ion at m/z 286.1 > 174.9.

  • Isotopic Purity Calculation: The relative intensities of the deuterated and non-deuterated molecular ions are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and ensure the deuterium atoms are in the correct positions.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the absence of protons on the deuterated phenyl ring. The ¹³C NMR spectrum is used to confirm the carbon skeleton.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures used to certify this compound.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution hplc_injection Inject into HPLC prep_std->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Integrate Peak Areas detection->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc

HPLC Purity Analysis Workflow

MS_Identity_Workflow cluster_results Results start This compound Sample infusion Sample Infusion/Injection start->infusion ionization Electrospray Ionization (ESI) infusion->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis identity Identity Confirmation (m/z ≈ 286.1) mass_analysis->identity isotopic_purity Isotopic Purity (≥99% D) mass_analysis->isotopic_purity

Mass Spectrometry Identity and Isotopic Purity Workflow

References

Phenprocoumon-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of Phenprocoumon-d5, a deuterated analog of the anticoagulant drug Phenprocoumon. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a stable, isotopically labeled form of Phenprocoumon, commonly used as an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule.

ParameterValueReference
CAS Number 121513-38-0[1]
Molecular Formula C₁₈H₁₁D₅O₃[2][3]
Molecular Weight 285.35 g/mol [2][3]

For comparative purposes, the properties of the unlabeled Phenprocoumon are provided below.

ParameterValueReference
CAS Number 435-97-2
Molecular Formula C₁₈H₁₆O₃
Molecular Weight 280.32 g/mol

Mechanism of Action: Vitamin K Antagonism

Phenprocoumon exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.

The mechanism can be summarized as follows:

  • Vitamin K Cycle: Reduced vitamin K (hydroquinone) is a necessary cofactor for the gamma-glutamyl carboxylase enzyme. This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.

  • Oxidation of Vitamin K: During the carboxylation reaction, reduced vitamin K is oxidized to vitamin K epoxide.

  • Role of VKOR: Vitamin K epoxide reductase (VKOR) is responsible for reducing vitamin K epoxide back to its active, reduced form, thus perpetuating the cycle.

  • Inhibition by Phenprocoumon: Phenprocoumon acts as a potent inhibitor of VKOR, preventing the regeneration of reduced vitamin K. This leads to a depletion of the active form of vitamin K.

  • Impaired Coagulation: The resulting deficiency in reduced vitamin K impairs the gamma-carboxylation of clotting factors, leading to the production of under-carboxylated, inactive forms. This disruption of the coagulation cascade results in an anticoagulant effect.

Vitamin_K_Cycle Vitamin K Cycle and Phenprocoumon Inhibition VK_reduced Reduced Vitamin K (Hydroquinone) Carboxylase γ-Glutamyl Carboxylase VK_reduced->Carboxylase Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKORC1) VK_epoxide->VKOR Clotting_Factors_inactive Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors_inactive->Carboxylase Clotting_Factors_active Active Clotting Factors Carboxylase->VK_epoxide Carboxylase->Clotting_Factors_active γ-carboxylation VKOR->VK_reduced Reduction Phenprocoumon Phenprocoumon Phenprocoumon->VKOR Inhibition

Caption: Inhibition of the Vitamin K Cycle by Phenprocoumon.

Pharmacokinetics and Pharmacodynamics

Phenprocoumon is characterized by a long half-life and a narrow therapeutic window, necessitating careful monitoring of its anticoagulant effect, typically measured by the prothrombin time (PT) and expressed as the International Normalized Ratio (INR).

Pharmacokinetic ParameterDescriptionReference
Bioavailability Close to 100% following oral administration.
Protein Binding Highly bound to plasma proteins, particularly albumin.
Metabolism Primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being a key enzyme.
Elimination Half-Life Approximately 150 hours (6-7 days), which is significantly longer than other coumarin anticoagulants like warfarin.

The S(-)-enantiomer of phenprocoumon is reported to be a more potent anticoagulant than the R(+)-enantiomer.

Experimental Protocols

Quantification of Phenprocoumon in Human Plasma by LC-MS/MS

This section outlines a general procedure for the determination of Phenprocoumon enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract Phenprocoumon and the internal standard from the plasma matrix and remove interfering substances.

  • Materials: C18 solid-phase extraction (SPE) cartridges, acetonitrile, water, formic acid.

  • Procedure:

    • Condition the C18 SPE cartridge with acetonitrile followed by water.

    • Load the plasma sample (spiked with this compound internal standard) onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent (e.g., 5% acetonitrile in water) to remove polar impurities.

    • Elute the analytes with acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation

  • Objective: To separate the (R)- and (S)-enantiomers of Phenprocoumon.

  • Column: A chiral stationary phase column, such as a Chira-Grom-2 column, is required for enantioselective separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and formic acid is typically used. The exact composition should be optimized for the specific column and system.

  • Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.

3. Mass Spectrometric Detection

  • Objective: To detect and quantify the Phenprocoumon enantiomers and the internal standard.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

  • Detection Mode: Selected Reaction Monitoring (SRM) on a triple-quadrupole mass spectrometer provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined.

Experimental_Workflow LC-MS/MS Workflow for Phenprocoumon Analysis Plasma_Sample Plasma Sample + This compound (IS) SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Eluate Eluate SPE->Eluate Evaporation Evaporation Eluate->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chiral LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical workflow for the analysis of Phenprocoumon in plasma.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

A cell-based assay can be employed to determine the inhibitory activity of compounds like Phenprocoumon on VKOR.

  • Principle: A cell line that overexpresses VKOR is used. The activity of the enzyme is measured by its ability to reduce a vitamin K epoxide substrate. The inhibitory effect of Phenprocoumon is determined by quantifying the reduction in VKOR activity in its presence.

  • General Procedure:

    • Culture cells expressing VKOR.

    • Lyse the cells to prepare a microsomal fraction containing the enzyme.

    • Incubate the microsomal fraction with a known concentration of vitamin K epoxide substrate in the presence and absence of varying concentrations of Phenprocoumon.

    • After a defined incubation period, stop the reaction.

    • Quantify the amount of reduced vitamin K or the remaining vitamin K epoxide using a suitable analytical method, such as HPLC.

    • Calculate the IC₅₀ value, which represents the concentration of Phenprocoumon required to inhibit 50% of the VKOR activity. Phenprocoumon has a reported IC₅₀ of 1 µM for vitamin K reductase.

This technical guide provides a foundational understanding of this compound and its application in research. For specific experimental designs and applications, further optimization and validation of the described protocols are necessary.

References

The Pharmacokinetics and Metabolism of Phenprocoumon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a long-acting oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X, thereby preventing thromboembolic events.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of phenprocoumon, with a special focus on the analytical methodologies employing its deuterated analogue, Phenprocoumon-d5. It is important to note that this compound is primarily utilized as an internal standard in quantitative bioanalysis to ensure the accuracy and precision of phenprocoumon measurement; dedicated pharmacokinetic studies on this compound as a therapeutic agent are not available in the current body of scientific literature.

Pharmacokinetics of Phenprocoumon

Phenprocoumon is administered as a racemic mixture of S(-) and R(+) enantiomers, with the S(-) enantiomer exhibiting significantly greater anticoagulant potency.[4][5] Following oral administration, phenprocoumon is rapidly and completely absorbed from the gastrointestinal tract. It is characterized by a long elimination half-life and a narrow therapeutic index, necessitating careful patient monitoring.

Key Pharmacokinetic Parameters of Phenprocoumon

While a complete dataset for this compound is not available, the following table summarizes the key pharmacokinetic parameters for the enantiomers of phenprocoumon based on studies in humans and rats.

ParameterS(-)-PhenprocoumonR(+)-PhenprocoumonRacemic PhenprocoumonSpeciesReference
Potency 1.6 to 2.6 times more potent than R(+)-IntermediateHuman
4 to 5 times more potent than R(+)-IntermediateRat
Half-life (t½) Shorter (12.5 h)Longer (17.8 h)-Rat
~157 h~157 h~150 hours (6-7 days)Human
Plasma Protein Binding More highly boundLess boundIntermediateHuman
1.13% unbound0.76% unbound-Rat
Apparent Volume of Distribution Less than R(+)-6.5 LHuman
Plasma Clearance Less than R(+)--Human
Liver:Plasma Concentration Ratio Higher (6.9)Lower (5.2)-Rat

Metabolism of Phenprocoumon

Phenprocoumon is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to inactive hydroxylated metabolites. These phase I metabolites can then undergo phase II metabolism via glucuronidation before excretion.

The main route of metabolism is hydroxylation, with the formation of 7-hydroxyphenprocoumon (approximately 60%), 6-hydroxyphenprocoumon (25%), and 4'-hydroxyphenprocoumon. The clearance of the more potent S-enantiomer is driven to a greater extent by CYP2C9.

Metabolic Pathway of Phenprocoumon

phenprocoumon_metabolism cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Glucuronidation) Phenprocoumon Phenprocoumon 7-OH-Phenprocoumon 7-OH-Phenprocoumon Phenprocoumon->7-OH-Phenprocoumon CYP2C9, CYP3A4 6-OH-Phenprocoumon 6-OH-Phenprocoumon Phenprocoumon->6-OH-Phenprocoumon CYP2C9, CYP3A4 4'-OH-Phenprocoumon 4'-OH-Phenprocoumon Phenprocoumon->4'-OH-Phenprocoumon CYP2C9, CYP3A4, CYP2C8 Glucuronide Conjugates Glucuronide Conjugates 7-OH-Phenprocoumon->Glucuronide Conjugates UGTs 6-OH-Phenprocoumon->Glucuronide Conjugates UGTs 4'-OH-Phenprocoumon->Glucuronide Conjugates UGTs Excretion Excretion Glucuronide Conjugates->Excretion Urine and Bile experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample Acidification Acidification Plasma_Sample->Acidification SPE Solid-Phase Extraction Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation IS_Spike Spike with this compound (IS) Evaporation->IS_Spike UPLC UPLC Separation (C18 Column) IS_Spike->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Phenprocoumon / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of Phenprocoumon Calibration_Curve->Quantification

References

An In-depth Technical Guide to the Key Differences Between Phenprocoumon and Phenprocoumon-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a long-acting oral anticoagulant of the coumarin class, widely used in several European countries for the prevention and treatment of thromboembolic disorders.[1][2] It functions as a vitamin K antagonist, inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the synthesis of various clotting factors.[2][3] Phenprocoumon-d5 is a deuterated analog of Phenprocoumon, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution is a key strategy in drug development to potentially alter the pharmacokinetic profile of a drug, primarily by leveraging the kinetic isotope effect (KIE).[4] This guide provides a detailed technical comparison of Phenprocoumon and its deuterated form, focusing on their chemical properties, metabolic pathways, and the experimental protocols required for their differential analysis.

Core Physicochemical and Pharmacokinetic Properties

The primary physical difference between Phenprocoumon and this compound is their molecular weight, a direct result of the isotopic labeling. This seemingly minor change can have significant consequences for the drug's metabolic fate.

PropertyPhenprocoumonThis compoundReference(s)
Chemical Formula C₁₈H₁₆O₃C₁₈H₁₁D₅O₃
Molecular Weight 280.32 g/mol 285.35 g/mol
CAS Number 435-97-2121513-38-0
Mechanism of Action Vitamin K epoxide reductase (VKORC1) inhibitorVitamin K epoxide reductase (VKORC1) inhibitor
Metabolism Primarily hepatic, via CYP2C9 and CYP3A4Expected to be primarily hepatic, via CYP2C9 and CYP3A4, but at a reduced rate
Key Metabolites 4'-hydroxyphenprocoumon, 6-hydroxyphenprocoumon, 7-hydroxyphenprocoumonExpected to be the same hydroxylated metabolites, but formed at a slower rate
Half-life (t½) Approximately 150 hours (6-7 days)Expected to be longer than Phenprocoumon due to the kinetic isotope effect

The Deuterium Kinetic Isotope Effect (KIE) in Phenprocoumon Metabolism

The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 enzymes. Consequently, a higher activation energy is required to break the C-D bond, resulting in a slower rate of metabolism. This phenomenon is known as the deuterium kinetic isotope effect (KIE).

For Phenprocoumon, which is metabolized by CYP2C9 and CYP3A4 through hydroxylation on the aromatic rings, the deuteration of the phenyl group in this compound is anticipated to significantly slow down its metabolic clearance. This is expected to lead to:

  • Increased Half-life (t½): A slower metabolism will result in the drug remaining in the system for a longer period.

  • Increased Exposure (AUC): The total drug exposure over time is likely to be higher.

  • Lower Clearance (CL): The rate at which the drug is removed from the body is expected to decrease.

  • Potentially Altered Peak Concentration (Cmax) and Time to Peak Concentration (Tmax): These parameters may also be affected depending on the absorption and distribution kinetics.

These predicted pharmacokinetic changes for this compound could translate into a more stable anticoagulant effect and potentially allow for less frequent dosing. However, it also necessitates careful dose adjustments to avoid an increased risk of bleeding due to drug accumulation.

Metabolic Pathways and Signaling

Phenprocoumon is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent as an anticoagulant. Both enantiomers are metabolized by CYP2C9 and CYP3A4 to form hydroxylated metabolites, which are then largely inactive and excreted.

The following diagram illustrates the primary metabolic pathway of Phenprocoumon.

Phenprocoumon Metabolism Metabolic Pathway of Phenprocoumon Phenprocoumon Phenprocoumon (R/S Enantiomers) CYP2C9 CYP2C9 Phenprocoumon->CYP2C9 Metabolism CYP3A4 CYP3A4 Phenprocoumon->CYP3A4 Metabolism Metabolites Hydroxylated Metabolites (4'-OH, 6-OH, 7-OH) CYP2C9->Metabolites CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion Metabolic Stability Assay Workflow Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compounds Prepare Test Compound Working Solutions (1 µM) Mix Mix Compounds and HLM Prep_Compounds->Mix Prep_HLM Prepare HLM Suspension (0.5 mg/mL) Prep_HLM->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start_Reaction Initiate with NADPH Preincubation->Start_Reaction Time_Points Incubate and Sample at Time Points (0-60 min) Start_Reaction->Time_Points Terminate Terminate with ACN + IS Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis VKORC1 Inhibition Logic Logic for VKORC1 Inhibition Assay Compound Phenprocoumon or This compound Inhibition Inhibition Compound->Inhibition VKORC1 VKORC1 Enzyme Vitamin_K Vitamin K (Product) VKORC1->Vitamin_K VKORC1->Inhibition Vitamin_K_Epoxide Vitamin K Epoxide (Substrate) Vitamin_K_Epoxide->VKORC1 Measurement Measure Vitamin K Production (HPLC) Vitamin_K->Measurement Inhibition->Vitamin_K Reduces Production IC50 Determine IC50 Measurement->IC50

References

The Application of Deuterated Compounds in Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into drug candidates represents a sophisticated approach to optimizing pharmacokinetic properties. This technical guide delves into the core principles, applications, and experimental methodologies for leveraging deuterated compounds in drug metabolism studies. By harnessing the deuterium kinetic isotope effect (KIE), researchers can favorably modulate a drug's metabolic fate, leading to improved therapeutic profiles.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of utilizing deuterated compounds in drug metabolism lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. This phenomenon can significantly alter the metabolic profile of a drug.[1]

Key metabolic enzymes, particularly the Cytochrome P450 (CYP) family, are responsible for the oxidative metabolism of a vast number of drugs, a process that frequently involves C-H bond cleavage.[2] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be attenuated, leading to several potential advantages:

  • Increased Half-life (t½) and Exposure (AUC): A slower rate of metabolism can lead to a longer drug half-life and greater overall systemic exposure.[3][4]

  • Reduced Metabolic Clearance: The decreased rate of enzymatic breakdown results in lower clearance of the drug from the body.

  • Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites, potentially improving the drug's safety and efficacy profile.

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

KIE_Concept cluster_0 Standard Drug (C-H bond) cluster_1 Deuterated Drug (C-D bond) cluster_2 Pharmacokinetic Outcome Drug_CH Drug with C-H bond Metabolite_H Metabolite Drug_CH->Metabolite_H Fast Metabolism (CYP450) PK_Outcome Improved PK Profile (Longer Half-life, Higher Exposure) Drug_CD Drug with C-D bond Metabolite_D Metabolite Drug_CD->Metabolite_D Slower Metabolism (KIE) Metabolite_D->PK_Outcome

Data Presentation: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The following tables summarize key pharmacokinetic (PK) parameters for several deuterated drugs compared to their non-deuterated (protio) counterparts, illustrating the tangible impact of deuterium substitution.

Table 1: Deutetrabenazine vs. Tetrabenazine (Active Metabolites)

ParameterDeutetrabenazine (d6-α/β-HTBZ)Tetrabenazine (α/β-HTBZ)Fold Change
Half-life (t½) ~2x longer-~2
AUC (Exposure) ~2x higher-~2
Cmax (Peak Concentration) Lower and less variable-
Peak-to-trough fluctuations Reduced-

Table 2: Deucravacitinib (A de novo Deuterated Drug)

ParameterValue
Half-life (t½) 8 - 15 hours
Time to Cmax (Tmax) 1.5 - 2.3 hours
Bioavailability ~99%
Metabolism Primarily via CYP1A2 to form an active metabolite

Note: As a de novo deuterated drug, a direct non-deuterated comparator is not available for Deucravacitinib.

Table 3: CTP-543 (Deuterated Ruxolitinib) vs. Ruxolitinib

ParameterCTP-543 (Deuruxolitinib)RuxolitinibComparison
Half-life (t½) ~3.3 hours~3.3 hoursSimilar
Exposure (AUC) Increased with increasing doses-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of deuterated compounds in drug metabolism studies. The following sections provide outlines for key in vitro and in vivo experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate of disappearance of a compound when incubated with liver microsomes, providing a measure of its intrinsic clearance.

Objective: To compare the metabolic stability of a deuterated drug and its non-deuterated analog.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Include negative control wells (without NADPH).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

  • Compare the t½ and Clint values of the deuterated and non-deuterated compounds.

in_vitro_workflow

In Vivo Pharmacokinetic Study in Rats

This study design is used to determine and compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog following oral administration.

Objective: To determine and compare the Cmax, Tmax, AUC, and t½ of a deuterated drug and its non-deuterated analog in rats.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for oral formulation (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to housing conditions for at least one week.

    • Fast animals overnight before dosing.

    • Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage. The volume is typically 5-10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

    • Use a stable isotope-labeled internal standard (e.g., the deuterated analog for the non-deuterated analyte and vice versa, or a different labeled compound).

Data Analysis:

  • Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

  • Statistically compare the parameters between the deuterated and non-deuterated compound groups.

Mandatory Visualizations

Metabolic Pathway of Tetrabenazine and Deutetrabenazine

The following diagram illustrates the primary metabolic pathway of tetrabenazine and how deuteration in deutetrabenazine slows the formation of the active metabolites.

tetrabenazine_metabolism cluster_0 Tetrabenazine Metabolism cluster_1 Deutetrabenazine Metabolism cluster_2 Pharmacological Effect TBZ Tetrabenazine Active_Metabolites_H α- and β-HTBZ TBZ->Active_Metabolites_H Rapid Reduction Inactive_Metabolites_H O-dealkylated metabolites Active_Metabolites_H->Inactive_Metabolites_H CYP2D6 Oxidation Effect VMAT2 Inhibition Active_Metabolites_H->Effect d_TBZ Deutetrabenazine (d6-methoxy groups) Active_Metabolites_D d6-α- and d6-β-HTBZ d_TBZ->Active_Metabolites_D Rapid Reduction Inactive_Metabolites_D d6-O-dealkylated metabolites Active_Metabolites_D->Inactive_Metabolites_D Slower CYP2D6 Oxidation (KIE) Active_Metabolites_D->Effect

Experimental Workflow for Metabolite Identification

This diagram outlines a typical workflow for identifying metabolites of a deuterated drug candidate.

metabolite_id_workflow start Incubate Deuterated Drug (e.g., with liver microsomes) sample_prep Sample Preparation (e.g., protein precipitation, extraction) start->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_proc Data Processing (Peak detection, alignment) lc_ms->data_proc metabolite_search Metabolite Searching (Based on predicted biotransformations) data_proc->metabolite_search structure_elucidation Structural Elucidation (MS/MS fragmentation analysis) metabolite_search->structure_elucidation end Identified Metabolites structure_elucidation->end

References

Methodological & Application

Application Notes and Protocols: Quantification of Phenprocoumon in Human Plasma using Phenprocoumon-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a potent oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X in the liver, thereby preventing thromboembolic events.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring (TDM) of phenprocoumon is crucial for optimizing efficacy and minimizing the risk of bleeding complications.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and accuracy.[3] In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability during sample preparation and analysis. Phenprocoumon-d5, a deuterated analog of phenprocoumon, is an ideal internal standard for this application as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by mass spectrometry. This co-elution and similar behavior compensate for potential errors arising from ion suppression or enhancement, sample extraction inconsistencies, and injection volume variations.[4]

These application notes provide a detailed protocol for the quantification of phenprocoumon in human plasma using this compound as an internal standard with an LC-MS/MS method.

Principle and Rationale

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into plasma samples, calibrators, and quality control samples at the initial stage of sample preparation. The samples then undergo protein precipitation to remove high-molecular-weight interferences. Following chromatographic separation on a C18 reverse-phase column, the analyte and the internal standard are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of phenprocoumon to the peak area of this compound is used to calculate the concentration of phenprocoumon in the unknown samples, ensuring high precision and accuracy.

Materials and Reagents

  • Analytes: Phenprocoumon, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium formate

  • Biological Matrix: Drug-free human plasma

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Phenprocoumon and this compound by dissolving the appropriate amount of each compound in methanol.

  • Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions (for Calibration Curve): Serially dilute the phenprocoumon intermediate solution with drug-free human plasma to prepare calibration standards at concentrations ranging from 5 to 2000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 15, 150, and 1500 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instrument setups.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Phenprocoumon and this compound

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
Phenprocoumon 279.1161.1150-25
Phenprocoumon (Qualifier) 279.1121.1150-35
This compound 284.1166.1150-25
This compound (Qualifier) 284.1121.1150-35

Note: The precursor ion for Phenprocoumon is [M-H]⁻. The precursor for this compound is assumed to be +5 Da. Product ions and collision energies are representative and should be optimized for the specific instrument used.

Data Presentation and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 5: Method Validation Summary

ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (Intra- and Inter-day) < 15% RSD
Accuracy (Intra- and Inter-day) 85 - 115% of nominal value
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal to no significant matrix effect observed
Limit of Quantification (LLOQ) 5 ng/mL

These are typical acceptance criteria for bioanalytical method validation.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) (Calibrator, QC, or Unknown) add_is Add 300 µL of This compound in ACN plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial lc_injection Inject 5 µL vial->lc_injection hplc C18 Reverse-Phase Chromatography lc_injection->hplc ms Triple Quadrupole MS (ESI-, MRM Mode) hplc->ms data Data Acquisition (Peak Area Ratio) ms->data calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) data->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for the quantification of phenprocoumon in plasma.

G cluster_cyp CYP450 Metabolism phenprocoumon Phenprocoumon cyp2c9 CYP2C9 phenprocoumon->cyp2c9 major pathway cyp3a4 CYP3A4 phenprocoumon->cyp3a4 minor pathway metabolite_7oh 7-hydroxyphenprocoumon cyp2c9->metabolite_7oh metabolite_6oh 6-hydroxyphenprocoumon cyp2c9->metabolite_6oh metabolite_4oh 4'-hydroxyphenprocoumon cyp2c9->metabolite_4oh cyp3a4->metabolite_7oh cyp3a4->metabolite_6oh cyp3a4->metabolite_4oh

Caption: Metabolic pathway of phenprocoumon via CYP450 enzymes.[5]

G cluster_ratio Quantification analyte_loss Variable loss during sample prep & injection analyte_ion Variable ionization in MS source analyte_loss->analyte_ion analyte_signal Analyte Signal (A) analyte_ion->analyte_signal ratio Ratio (A / IS) remains constant analyte_signal->ratio is_loss Mirrors analyte loss is_ion Mirrors analyte ionization is_loss->is_ion is_signal IS Signal (IS) is_ion->is_signal is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Principle of stable isotope dilution for accurate quantification.

References

Application Note: Quantification of Phenprocoumon in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenprocoumon is an oral anticoagulant derived from coumarin used in the prevention and treatment of thromboembolic disorders. Monitoring its plasma concentration is crucial for optimizing therapeutic efficacy and minimizing the risk of adverse events. This application note describes a robust and sensitive method for the quantification of Phenprocoumon in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Phenprocoumon-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Principle

The method involves the extraction of Phenprocoumon and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Phenprocoumon to that of this compound is used to determine the concentration of Phenprocoumon in the sample.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with this compound (IS) SampleCollection->Spiking Add IS Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Add precipitant Centrifugation Centrifugation Precipitation->Centrifugation Separate solids SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Collect liquid Injection Inject into UPLC-MS/MS SupernatantTransfer->Injection Analyze sample Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Phenprocoumon quantification.

Detailed Protocol

Materials and Reagents
  • Phenprocoumon analytical standard

  • This compound (Internal Standard, IS)[1]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (EDTA)

Equipment
  • Ultraperformance Liquid Chromatography (UPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

Stock and Working Solutions Preparation
  • Phenprocoumon Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Phenprocoumon in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Phenprocoumon stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound in the same diluent.

Sample Preparation
  • Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of acetonitrile containing the internal standard, this compound (e.g., at 2.5 ng/µL).[2]

  • Vortex the tubes for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 2,500 x g for 15 minutes.[2]

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[2]

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reverse phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1.0 µL

  • Column Temperature: 60 °C

  • Gradient:

    • Start with 2% B, hold for 0.2 min.

    • Linearly increase to 95% B over 0.6 min.

    • Hold at 95% B for a specified time to elute the analytes.

    • Return to initial conditions and equilibrate the column.

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Phenprocoumon: m/z 281.2 > 203.1 (quantifier), 281.2 > 174.9 (qualifier)

    • This compound: m/z 286.1 > 203.1 (quantifier), 286.1 > 174.9 (qualifier)

  • Capillary Voltage: 0.55 kV

  • Source Temperature: 110 °C

  • Desolvation Temperature: 460 °C

Data Analysis and Quantification

  • Integrate the chromatographic peaks for both Phenprocoumon and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Determine the concentration of Phenprocoumon in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The following tables summarize the typical performance characteristics of this analytical method, compiled from various validated procedures.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Phenprocoumon62.5 - 1000> 0.99

Data adapted from similar validated methods.

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low100< 15< 1585-115
Medium500< 15< 1585-115
High800< 15< 1585-115

Acceptance criteria based on FDA and EMA guidelines.

Table 3: Sensitivity and Recovery

ParameterValue
Lower Limit of Quantification (LLOQ)< 50 ng/mL
Limit of Detection (LOD)< 15 ng/mL
Extraction Recovery> 85%

Signaling Pathway Visualization

While Phenprocoumon does not act on a classical signaling pathway, its mechanism of action involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1), which is crucial for the gamma-carboxylation of vitamin K-dependent clotting factors. The logical relationship of this mechanism is illustrated below.

VKORC1_Inhibition cluster_coagulation Coagulation Cascade cluster_vitK Vitamin K Cycle ClottingFactors Inactive Clotting Factors (II, VII, IX, X) ActiveClottingFactors Active Clotting Factors ClottingFactors->ActiveClottingFactors Gamma-carboxylation Coagulation Blood Coagulation ActiveClottingFactors->Coagulation VitK_epoxide Vitamin K epoxide VitK_reduced Reduced Vitamin K VitK_epoxide->VitK_reduced Reduction VitK_reduced->ClottingFactors Cofactor VKORC1 VKORC1 Enzyme VKORC1->VitK_reduced Catalyzes Phenprocoumon Phenprocoumon Phenprocoumon->VKORC1 Inhibits

Caption: Inhibition of the Vitamin K cycle by Phenprocoumon.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of Phenprocoumon in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results, making this protocol highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

References

Application Notes and Protocols for Phenprocoumon Analysis Using a d5-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of phenprocoumon from biological matrices, specifically plasma and serum, utilizing a deuterated (d5) internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Phenprocoumon is a potent oral anticoagulant derived from coumarin. Its therapeutic window is narrow, necessitating precise monitoring of its concentration in patients' plasma or serum to ensure efficacy and prevent adverse events such as hemorrhage or thrombosis. Accurate quantification of phenprocoumon is therefore critical in clinical and research settings. The use of a stable isotope-labeled internal standard, such as d5-phenprocoumon, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.

This guide details three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is presented with a step-by-step protocol and a summary of expected quantitative performance to aid in method selection and implementation.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts data quality, throughput, and cost. The following table summarizes key quantitative performance parameters for the three techniques discussed. These values are representative and may vary based on specific laboratory conditions and instrumentation.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Recovery (%) > 85%80 - 95%90 - 105%
d5-Phenprocoumon Recovery (%) > 85%80 - 95%90 - 105%
Matrix Effect MinimalLow to ModerateModerate to High
Precision (RSD %) < 10%< 15%< 15%
Lower Limit of Quantification (LLOQ) Low (ng/mL)Low (ng/mL)Higher (ng/mL)
Sample Cleanliness HighModerateLow
Throughput ModerateLow to ModerateHigh
Cost per Sample HighLowLow

Experimental Protocols

Materials and Reagents
  • Blank human plasma/serum (K2-EDTA or serum)

  • Phenprocoumon certified reference standard

  • d5-Phenprocoumon certified reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Hexane (HPLC grade)

  • SPE cartridges (e.g., C18, HLB)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for purifying and concentrating analytes from complex matrices, resulting in a clean extract with minimal matrix effects.

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples at room temperature.

    • To a 200 µL aliquot of plasma/serum in a centrifuge tube, add 20 µL of d5-phenprocoumon internal standard working solution (concentration should be in the mid-range of the calibration curve).

    • Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges (e.g., C18, 60 mg) on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Procedure:

  • Sample Preparation:

    • To a 200 µL aliquot of plasma/serum in a 15 mL centrifuge tube, add 20 µL of d5-phenprocoumon internal standard working solution.

    • Add 200 µL of 1 M formic acid.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2 mL of an organic solvent mixture (e.g., methyl tert-butyl ether (MTBE) or a hexane/MTBE mixture).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method, ideal for high-throughput screening. However, it provides the least sample cleanup, which can lead to more significant matrix effects.

Procedure:

  • Precipitation:

    • To a 200 µL aliquot of plasma/serum in a 1.5 mL centrifuge tube, add 20 µL of d5-phenprocoumon internal standard working solution.

    • Add 600 µL of cold acetonitrile (or methanol) containing 0.1% formic acid. The ratio of sample to precipitation solvent is typically 1:3.

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for improved performance, the supernatant can be evaporated and reconstituted in the mobile phase.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the sample preparation of phenprocoumon for LC-MS/MS analysis.

Caption: General workflow for phenprocoumon sample preparation and analysis.

Application Notes and Protocols for the LC-MS/MS Analysis of Phenprocoumon Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a potent oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders. Accurate and reliable quantification of Phenprocoumon in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the determination of Phenprocoumon in human plasma, utilizing a deuterated internal standard (IS) to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard, such as Phenprocoumon-d5, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[1] This application note provides a comprehensive protocol, from sample preparation to data analysis, along with method validation parameters.

Experimental Protocols

Materials and Reagents
  • Analytes: Phenprocoumon, this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Plasma: Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Phenprocoumon from plasma samples.

  • Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-4.0 min: 30% to 90% B

    • 4.0-5.0 min: 90% B

    • 5.1-6.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Phenprocoumon 281.1121.110025
Phenprocoumon (Qualifier) 281.1162.110020
This compound (IS) 286.1121.110025
This compound (IS - Qualifier) 286.1167.110020

Note: The MRM transitions for this compound are proposed based on the known fragmentation of Phenprocoumon and the expected mass shift. These parameters should be optimized experimentally.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation and Quantitative Data

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.995
Range Dependent on application1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%1 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 12%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)Within ± 10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor < 15%Minimal to no significant matrix effect observed

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_spike Spike with This compound IS plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection LC-MS/MS Injection supernatant->injection

Caption: LC-MS/MS Sample Preparation Workflow.

Phenprocoumon Metabolic Pathway

Phenprocoumon is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP3A4.[2] The main metabolic pathway is hydroxylation at various positions on the molecule, leading to the formation of less active or inactive metabolites.[2]

metabolic_pathway phenprocoumon Phenprocoumon cyp2c9 CYP2C9 phenprocoumon->cyp2c9 cyp3a4 CYP3A4 phenprocoumon->cyp3a4 hydroxy_4 4'-Hydroxy-Phenprocoumon cyp2c9->hydroxy_4 hydroxy_6 6-Hydroxy-Phenprocoumon cyp2c9->hydroxy_6 hydroxy_7 7-Hydroxy-Phenprocoumon cyp2c9->hydroxy_7 cyp3a4->hydroxy_4 cyp3a4->hydroxy_6 cyp3a4->hydroxy_7

Caption: Major Metabolic Pathways of Phenprocoumon.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Phenprocoumon in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for the Quantification of Phenprocoumon and Phenprocoumon-d5 using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a potent oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, interfering with the synthesis of coagulation factors II, VII, IX, and X, thereby preventing thromboembolic events. Accurate quantification of Phenprocoumon in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of Phenprocoumon and its deuterated internal standard, Phenprocoumon-d5, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify Phenprocoumon. After extraction from the biological matrix, the sample is subjected to reverse-phase liquid chromatography to separate Phenprocoumon and the internal standard (this compound) from other matrix components. The eluent is introduced into the mass spectrometer, where the compounds are ionized, and specific precursor ions are selected. These precursor ions are then fragmented, and specific product ions are monitored. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of Phenprocoumon, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation (Plasma)

A protein precipitation method is recommended for the extraction of Phenprocoumon from plasma samples.

Materials:

  • Human plasma samples

  • Phenprocoumon and this compound stock solutions

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 30% B

    • 4.1-5.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Instrument-specific; optimize for best signal.

Data Presentation: MRM Transitions

The following table summarizes the optimized MRM transitions for the quantification of Phenprocoumon and its internal standard, this compound. Two transitions are typically monitored for each compound: a primary transition for quantification and a secondary transition for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Transition Type
Phenprocoumon 281.1163.125100Quantifier
281.1121.13550Qualifier
This compound 286.1168.125100Quantifier
286.1126.13550Qualifier

Note: Collision energies are starting points and should be optimized for the specific instrument being used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol for the quantification of Phenprocoumon.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer to Autosampler separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization mrm MRM Detection ionization->mrm integration Peak Integration mrm->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification signaling_pathway cluster_coagulation Coagulation Cascade cluster_vitK_cycle Vitamin K Cycle inactive_factors Inactive Clotting Factors (II, VII, IX, X) active_factors Active Clotting Factors inactive_factors->active_factors γ-carboxylation coagulation Blood Coagulation active_factors->coagulation vitK_hydroquinone Vitamin K (hydroquinone) vitK_epoxide Vitamin K (epoxide) vitK_hydroquinone->vitK_epoxide Used in γ-carboxylation vitK_epoxide->vitK_hydroquinone Recycling vkorc1 VKORC1 phenprocoumon Phenprocoumon phenprocoumon->vkorc1 Inhibits

Application Note: High-Throughput Quantification of Phenprocoumon in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of the anticoagulant drug Phenprocoumon in human plasma. The use of a stable isotope-labeled internal standard, Phenprocoumon-d5, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Phenprocoumon is a widely prescribed oral anticoagulant belonging to the vitamin K antagonist class. It is used for the prevention and treatment of thromboembolic disorders. Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring is crucial to optimize efficacy and minimize the risk of bleeding or thrombosis. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high selectivity and sensitivity for the accurate quantification of drugs in complex biological matrices like plasma. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has similar ionization properties, effectively compensates for matrix effects and variations in sample processing, leading to reliable and reproducible results.

Experimental

Materials and Reagents
  • Phenprocoumon certified reference standard

  • This compound certified reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (drug-free) for calibration standards and quality controls

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

UPLC Conditions
ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume1.0 µL
Column Temperature60 °C
Gradient98% A for 0.2 min, linear gradient to 95% B over 0.6 min
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage0.55 kV
Source Temperature110 °C
Desolvation Temperature460 °C
Collision GasArgon
Dwell Time0.025 s
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Phenprocoumon281.2203.1Quantifier
Phenprocoumon281.2174.9Qualifier
This compound286.1203.1Quantifier (IS)
This compound286.1174.9Qualifier (IS)

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of Phenprocoumon and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Phenprocoumon stock solution in 50:50 methanol:water to create working standard solutions for spiking into plasma.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

  • Calibration Standards: Spike drug-free human plasma with the Phenprocoumon working standard solutions to prepare calibration standards at concentrations covering the expected therapeutic range.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add the internal standard working solution.

  • Add 300 µL of cold acetonitrile to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Add Acetonitrile (300 µL) is->ppt vortex Vortex (30 sec) ppt->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial uplc UPLC Separation (ACQUITY BEH C18) vial->uplc msms Tandem MS Detection (MRM Mode) uplc->msms data Data Acquisition & Processing msms->data

Caption: UPLC-MS/MS workflow for Phenprocoumon quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of the UPLC-MS/MS method for Phenprocoumon, as derived from published literature.[1][2]

ParameterResult
Linearity Range62.5 - 1000 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Detection (LOD)12.5 ng/mL[2]
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 10%
Accuracy (%Bias)Within ±15%
Recovery> 85%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of using a deuterated internal standard for accurate quantification.

G Analyte Phenprocoumon (in plasma) Extraction Sample Preparation (Protein Precipitation) Analyte->Extraction IS This compound (spiked) IS->Extraction UPLC UPLC Separation Extraction->UPLC MS MS/MS Detection UPLC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant

References

Application Notes and Protocols: Phenprocoumon-d5 in Pharmacokinetic Studies of Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenprocoumon-d5 as an internal standard in the pharmacokinetic analysis of the oral anticoagulant phenprocoumon. Detailed protocols for sample preparation and bioanalytical quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are provided, along with key pharmacokinetic data and relevant metabolic pathways.

Introduction

Phenprocoumon is a long-acting oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X. Due to its narrow therapeutic index and high inter-individual variability in patient response, precise monitoring of its plasma concentrations is crucial for effective and safe therapy.[1] Pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative bioanalysis of phenprocoumon by LC-MS/MS. This compound, a deuterated analog of the parent drug, exhibits nearly identical physicochemical properties. This ensures that it behaves similarly to the unlabeled analyte during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the assay.

Mechanism of Action and Metabolism

Phenprocoumon exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is essential for the regeneration of reduced vitamin K, a cofactor required for the gamma-carboxylation and activation of vitamin K-dependent clotting factors.

The metabolism of phenprocoumon primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The main metabolic pathway is hydroxylation, leading to the formation of several hydroxylated metabolites.

cluster_0 Vitamin K Cycle Inhibition VK_inactive Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_inactive->VKOR Reduction VK_active Reduced Vitamin K Clotting_Factors_inactive Inactive Clotting Factors (II, VII, IX, X) VK_active->Clotting_Factors_inactive γ-Carboxylation Clotting_Factors_active Active Clotting Factors Clotting_Factors_inactive->Clotting_Factors_active VKOR->VK_active Phenprocoumon Phenprocoumon Phenprocoumon->VKOR Inhibition

Figure 1: Mechanism of action of Phenprocoumon.

cluster_1 Phenprocoumon Metabolism Phenprocoumon Phenprocoumon Metabolites Hydroxylated Metabolites (e.g., 4'-OH, 6-OH, 7-OH) Phenprocoumon->Metabolites CYP2C9 CYP2C9 CYP2C9->Phenprocoumon CYP3A4 CYP3A4 CYP3A4->Phenprocoumon

Figure 2: Primary metabolic pathway of Phenprocoumon.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of phenprocoumon from studies in healthy volunteers and specific patient populations.

Table 1: Pharmacokinetic Parameters of Phenprocoumon in Healthy Volunteers

ParameterRouteValueUnitCitation
tmax Oral2.25h[2]
Cmax Oral1.01µg/mL[2]
t1/2 β Oral132h[2]
AUC0-∞ Oral164µg·h/mL[2]
t1/2 α IV0.432h
t1/2 β IV128h
Vd IV14.41L
AUC0-ω IV121µg·h/mL
Clearance (0-8h) Oral15.1mL/h
Clearance (0-8h) IV20.0mL/h

Table 2: Pharmacokinetic Parameters of Phenprocoumon in Patients in Emergency Situations

Patient GroupnHalf-life (t1/2)95% Confidence IntervalCitation
Major Bleeding 825.274.59–6.36
Urgent Surgery 335.294.25–7.01

Experimental Protocols

This section provides a detailed protocol for the quantification of phenprocoumon in human plasma using this compound as an internal standard, based on published UPLC-MS/MS methods.

cluster_2 Bioanalytical Workflow start Plasma Sample Collection prep Sample Preparation (Liquid-Liquid Extraction) start->prep analysis UPLC-MS/MS Analysis prep->analysis quant Data Quantification analysis->quant end Pharmacokinetic Analysis quant->end

Figure 3: General workflow for the bioanalysis of Phenprocoumon.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare individual stock solutions of phenprocoumon and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the phenprocoumon stock solution with methanol to create working standard solutions at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Standards (CS): Spike blank human plasma with the phenprocoumon working standard solutions to prepare a calibration curve ranging from approximately 5 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the phenprocoumon reference standard.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 200 µL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Add 100 µL of a suitable buffer solution (e.g., oxalic acid or ammonium acetate) and vortex briefly.

  • Add 5 mL of an organic extraction solvent mixture (e.g., Chlorobutane:MTBE) and vortex vigorously for 1-2 minutes.

  • Centrifuge the samples at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters are based on a validated method for phenprocoumon analysis.

Table 3: UPLC-MS/MS Instrumental Parameters

ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 60 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 1.0 µL
Gradient 98% A for 0.2 min, linear gradient to 95% B over 0.6 min, hold at 95% B for 0.6 min, return to initial conditions.
Total Run Time 2.0 min
Mass Spectrometer Waters TQ tandem mass spectrometer with Z Spray ion source or equivalent
Ionization Mode Electrospray Positive Ionization (ESI+) or Negative Ionization (ESI-)
Capillary Voltage 0.55 kV (ESI+)
Source Temperature 110 °C
Desolvation Temperature 460 °C
Collision Gas Argon
Collision Gas Pressure 3.2 x 10⁻³ mbar
MRM Transitions
Phenprocoumonm/z 281.2 > 203.1 (or m/z 279 > 250 in ESI-)
This compoundm/z 286.1 > 203.1 (or m/z 284 > 255 in ESI-)
Dwell Time 0.025 s
Data Analysis and Quantification
  • Integrate the peak areas for phenprocoumon and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of phenprocoumon in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The described bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and goodness of fit of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Measure the extraction efficiency of the sample preparation method.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, and long-term stability).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of phenprocoumon in pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of oral anticoagulant drug development and therapeutic drug monitoring, facilitating accurate and reproducible bioanalytical results.

References

Application Note: Validated UPLC-MS/MS Method for the Quantification of Phenprocoumon in Human Plasma Using Phenprocoumon-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Phenprocoumon in human plasma. The method utilizes Phenprocoumon-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, compensating for variability during sample processing and analysis.[1][2] The protocol described herein has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5] The method demonstrates excellent linearity, accuracy, precision, selectivity, and stability, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Phenprocoumon.

Introduction

Phenprocoumon is an oral anticoagulant of the coumarin class, widely used in the prevention and treatment of thromboembolic disorders. Accurate and reliable quantification of Phenprocoumon in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies to ensure patient safety and efficacy. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and throughput.

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS/MS-based bioanalytical methods to minimize analytical variability. This compound, a deuterium-labeled analog of Phenprocoumon, serves as an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

This application note provides a comprehensive protocol for the validation of a UPLC-MS/MS method for the quantification of Phenprocoumon in human plasma using this compound as the internal standard. The validation was performed in accordance with international regulatory guidelines.

Experimental

  • Analytes: Phenprocoumon (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant), sourced from at least six individual donors.

  • UPLC System: Waters ACQUITY UPLC System or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

A summary of the optimized UPLC-MS/MS parameters is provided in Table 1.

Table 1: UPLC-MS/MS Instrument Parameters

ParameterCondition
UPLC Parameters
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C
Gradient Elution0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B)
Mass Spectrometer Parameters
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
PhenprocoumonPrecursor Ion (m/z): 279.1 -> Product Ion (m/z): 161.1, Cone Voltage: 30V, Collision Energy: 20eV
This compound (IS)Precursor Ion (m/z): 284.1 -> Product Ion (m/z): 166.1, Cone Voltage: 30V, Collision Energy: 20eV

Protocols

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Phenprocoumon and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Phenprocoumon stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards: Spike blank human plasma with the appropriate Phenprocoumon working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 80 ng/mL

    • High QC (HQC): 800 ng/mL

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a UPLC vial for analysis.

G plasma 50 µL Plasma Sample (Blank, Standard, QC, Unknown) is_addition Add 150 µL IS Working Solution (this compound in Acetonitrile) plasma->is_addition vortex Vortex for 30 seconds is_addition->vortex centrifuge Centrifuge at 13,000 rpm for 10 min at 4 °C vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant uplc_ms Inject into UPLC-MS/MS System supernatant->uplc_ms

Caption: Sample Preparation Workflow.

Bioanalytical Method Validation

The method was validated for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity was assessed by analyzing blank plasma samples from six different individuals. The response of interfering components at the retention times of Phenprocoumon and this compound should be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.

The linearity of the calibration curve was evaluated by analyzing eight non-zero concentrations over three consecutive days. The curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) should be ≥ 0.99. The LLOQ is the lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable accuracy and precision.

Intra- and inter-day accuracy and precision were determined by analyzing six replicates of LLOQ, LQC, MQC, and HQC samples on three different days. The acceptance criteria for accuracy (as % bias) and precision (as % CV) are within ±15% (±20% for LLOQ).

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1≤ 20%≤ 20%± 20%± 20%
LQC3≤ 15%≤ 15%± 15%± 15%
MQC80≤ 15%≤ 15%± 15%± 15%
HQC800≤ 15%≤ 15%± 15%± 15%

The extraction recovery and matrix effect were evaluated at LQC and HQC levels.

  • Recovery: The peak area of the analyte in extracted samples was compared to that of post-extraction spiked samples.

  • Matrix Effect: The peak area of the analyte in post-extraction spiked samples was compared to that of a neat solution at the same concentration.

Table 3: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
LQC3> 85%< 15%85-115%< 15%
HQC800> 85%< 15%85-115%< 15%

The stability of Phenprocoumon in human plasma was assessed under various conditions by analyzing LQC and HQC samples. The mean concentration of stability samples should be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for 24 hours.

  • Long-Term Stability: At -80 °C for 30 days.

  • Autosampler Stability: In the autosampler at 10 °C for 48 hours.

G start Method Validation selectivity Selectivity & Specificity start->selectivity linearity Linearity & LLOQ start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision recovery_matrix Recovery & Matrix Effect start->recovery_matrix stability Stability start->stability validated Validated Method selectivity->validated linearity->validated accuracy_precision->validated recovery_matrix->validated stability->validated

Caption: Bioanalytical Method Validation Parameters.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Phenprocoumon in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies.

References

Application Notes and Protocols for the Quantification of Phenprocoumon Enantiomers Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a potent oral anticoagulant derived from coumarin. It is administered as a racemic mixture of two enantiomers, (S)-phenprocoumon and (R)-phenprocoumon. The enantiomers exhibit significant differences in their pharmacological activity and pharmacokinetic profiles. The (S)-enantiomer is reported to be 1.6 to 2.6 times more potent as an anticoagulant than the (R)-enantiomer[1]. Consequently, the stereoselective quantification of phenprocoumon enantiomers in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development to ensure safety and efficacy.

This document provides a detailed protocol for the quantification of (R)- and (S)-phenprocoumon in human plasma using a stable isotope-labeled internal standard, specifically deuterated phenprocoumon (e.g., phenprocoumon-d5), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard that co-elutes with the analyte but is differentiated by mass provides high accuracy and precision by compensating for matrix effects and variability in sample processing.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data for (R)- and (S)-phenprocoumon in human plasma following a single oral dose of the racemic mixture. This data is compiled from published literature and illustrates the typical concentration ranges observed.

Table 1: Representative Plasma Concentrations of Phenprocoumon Enantiomers After a Single Oral Dose

Time (hours)(R)-Phenprocoumon (ng/mL)(S)-Phenprocoumon (ng/mL)
000
2150130
8450400
24800750
48650600
72500450
120300270
168150140

Note: These values are illustrative and can vary based on the administered dose and individual patient metabolism.

Experimental Protocols

This section details the methodology for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of phenprocoumon enantiomers in human plasma.

Materials and Reagents
  • (R)-Phenprocoumon and (S)-Phenprocoumon reference standards

  • This compound (deuterated internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the deuterated internal standard working solution (e.g., 1 µg/mL this compound in methanol). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: A chiral stationary phase column is essential for the separation of the enantiomers. A suitable column is a macrocyclic glycopeptide-based column such as the Astec CHIROBIOTIC V or a similar column.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous component and an organic modifier. For example, Water:Acetonitrile:Formic Acid (e.g., 60:40:0.1, v/v/v). The exact ratio should be optimized for the specific column and system to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode is typically used for phenprocoumon.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 2: MRM Transitions for Phenprocoumon Enantiomers and Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R)-Phenprocoumon279.1161.1-20
(S)-Phenprocoumon279.1161.1-20
This compound284.1166.1-20

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of (R)- and (S)-phenprocoumon. The concentration range should encompass the expected concentrations in the study samples.

  • Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Data Analysis: Process the acquired LC-MS/MS data using the instrument's software. The peak area ratios of the analytes to the internal standard are used to construct a calibration curve. The concentrations of the enantiomers in the unknown samples are then determined from this calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this application note.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) spike Spike with this compound plasma->spike acidify Acidify with Formic Acid spike->acidify spe Solid-Phase Extraction (C18) acidify->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc Chiral HPLC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Enantiomers calibrate->quantify

Caption: Experimental workflow for the quantification of phenprocoumon enantiomers.

signaling_pathway cluster_drug Phenprocoumon Administration cluster_enantiomers Enantiomers cluster_target Pharmacological Target cluster_effect Pharmacological Effect racemic Racemic Phenprocoumon s_enantiomer (S)-Phenprocoumon (High Potency) racemic->s_enantiomer r_enantiomer (R)-Phenprocoumon (Low Potency) racemic->r_enantiomer vkorc1 Vitamin K Epoxide Reductase (VKORC1) s_enantiomer->vkorc1 Strong Inhibition r_enantiomer->vkorc1 Weak Inhibition anticoagulation Anticoagulation vkorc1->anticoagulation

Caption: Pharmacological action of phenprocoumon enantiomers.

References

Application of Phenprocoumon-d5 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenprocoumon is a long-acting oral anticoagulant derived from coumarin. It functions as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X, thereby preventing thromboembolic events. Therapeutic drug monitoring (TDM) of phenprocoumon is crucial to ensure its efficacy and safety, as the therapeutic window is narrow and patient response can be variable. This application note describes a robust and sensitive method for the quantitative analysis of phenprocoumon in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Phenprocoumon-d5 as an internal standard.

Pharmacokinetic and Pharmacodynamic Profile of Phenprocoumon

  • Mechanism of Action: Phenprocoumon inhibits the enzyme vitamin K epoxide reductase, which is essential for the recycling of vitamin K. This leads to a depletion of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, rendering them inactive.

  • Metabolism: Phenprocoumon is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, into inactive hydroxylated metabolites.

  • Therapeutic Range: The therapeutic range for phenprocoumon is typically maintained to achieve an International Normalized Ratio (INR) of 2.0 to 3.0 for most indications. The plasma concentration of phenprocoumon in anticoagulated patients within the therapeutic range generally varies between 0.7 and 4.2 µg/mL.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of phenprocoumon using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition Phenprocoumon m/z 281.2 → 203.1
MRM Transition this compound m/z 286.1 → 203.1
Internal Standard This compound

Table 2: Assay Performance Characteristics

ParameterResult
Linearity Range 5.0 - 1000.0 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5.0 ng/mL
Upper Limit of Quantification (ULOQ) 1000.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ± 15%
Recovery > 85%

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of phenprocoumon from human plasma.

  • Reagents and Materials:

    • Human plasma (collected in K2EDTA tubes)

    • This compound internal standard working solution (in methanol)

    • Oxalic acid solution (35 mM in water) - for hemolyzed samples

    • Chlorobutane

    • Methyl tert-butyl ether (MTBE)

    • Acetonitrile (ACN)

    • Water (LC-MS grade)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • For hemolyzed plasma samples, add 100 µL of 35 mM oxalic acid solution and vortex briefly. For non-hemolyzed samples, this step can be omitted.

    • Add 50 µL of the this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 1.0 mL of a Chlorobutane:MTBE (1:1, v/v) extraction solvent mixture.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

    • Vortex for 1 minute to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of phenprocoumon from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: Electrospray ionization (ESI).

    • Polarity: Negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Phenprocoumon: m/z 281.2 → 203.1

      • This compound: m/z 286.1 → 203.1

    • Collision Gas: Argon.

    • Source Temperature: As per instrument recommendation.

    • IonSpray Voltage: As per instrument recommendation.

Visualizations

Phenprocoumon Mechanism of Action Phenprocoumon Phenprocoumon VKORC1 Vitamin K Epoxide Reductase (VKORC1) Phenprocoumon->VKORC1 Inhibits VitaminK_epoxide Vitamin K Epoxide VitaminK_reduced Reduced Vitamin K VitaminK_epoxide->VitaminK_reduced Reduction GGCX Gamma-glutamyl carboxylase (GGCX) VitaminK_reduced->GGCX Cofactor InactiveFactors Inactive Clotting Factors (II, VII, IX, X) ActiveFactors Active Clotting Factors InactiveFactors->ActiveFactors Carboxylation Coagulation Coagulation ActiveFactors->Coagulation

Caption: Phenprocoumon's inhibition of VKORC1 disrupts the vitamin K cycle.

LC-MS/MS Workflow for Phenprocoumon TDM Start Start: Patient Plasma Sample AddIS Add this compound (Internal Standard) Start->AddIS LLE Liquid-Liquid Extraction (Chlorobutane:MTBE) AddIS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Result Result: Phenprocoumon Concentration DataProcessing->Result

Caption: Workflow for quantifying phenprocoumon in plasma samples.

Troubleshooting & Optimization

Technical Support Center: Overcoming Deuterium Exchange in Phenprocoumon-d5 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to deuterium exchange in Phenprocoumon-d5 experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern in this compound experiments?

A1: Deuterium exchange, also known as H/D exchange, is a chemical process where deuterium atoms on a labeled compound like this compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or matrix components. This is a significant concern in quantitative analysis using mass spectrometry because it alters the mass-to-charge ratio (m/z) of the internal standard. This can lead to inaccurate and imprecise measurements, potentially compromising the validity of experimental results.

Q2: Where are the deuterium atoms located in this compound, and are they susceptible to exchange?

A2: In commercially available this compound, the five deuterium atoms are typically located on the phenyl ring. This is a chemically stable position, making the deuterium labels generally resistant to back-exchange under standard analytical conditions. Unlike deuterium atoms attached to heteroatoms (e.g., -OH, -NH), which are highly labile, those on an aromatic ring are covalently bonded to carbon and are not readily exchangeable.

Q3: What are the common signs of deuterium exchange in an LC-MS/MS analysis?

A3: The most common indicators of deuterium exchange include:

  • A gradual decrease in the peak area or signal intensity of this compound over a sequence of injections.

  • The appearance or increase of a signal at the m/z of the unlabeled Phenprocoumon.

  • Inaccurate and imprecise quantitative results, often showing a positive bias for the analyte.

  • A noticeable shift in the isotopic pattern of the deuterated standard in the mass spectrum.

Q4: Can the chromatographic separation of Phenprocoumon and this compound affect the results?

A4: Yes, a slight chromatographic separation, known as the isotope effect, can occur where the deuterated standard elutes slightly earlier than the non-deuterated analyte. While this is a known phenomenon, it is crucial to ensure that the separation does not lead to differential matrix effects, where the analyte and internal standard are affected differently by interfering components in the sample matrix as they elute.

Troubleshooting Guides

Issue 1: Decreasing Signal of this compound During an Analytical Run

  • Potential Cause: Deuterium exchange is occurring in the autosampler or on-column.

  • Troubleshooting Steps:

    • Assess Solvent Conditions: Protic solvents (e.g., water, methanol) in the mobile phase or sample diluent can contribute to slow exchange over time.

    • Control pH: Although the phenyl deuteriums are stable, extreme pH conditions should be avoided. The minimum rate of exchange for many compounds is often observed in a slightly acidic pH range (e.g., 2.5-3.0).

    • Minimize Residence Time: Reduce the time samples spend in the autosampler before injection. If possible, use a refrigerated autosampler to slow down any potential exchange.

    • Conduct a Stability Study: Prepare a solution of this compound in the mobile phase and analyze it at different time points (e.g., 0, 4, 8, and 24 hours) to quantify the rate of exchange under your specific conditions.

Issue 2: Inaccurate Quantification and High Variability in Results

  • Potential Cause: Unaccounted for deuterium exchange is leading to a biased internal standard response.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare fresh stock and working solutions of this compound in an aprotic solvent like acetonitrile or DMSO for long-term storage.

    • Optimize Sample Preparation: Minimize the exposure of the internal standard to aqueous or protic environments during sample extraction and processing.

    • Matrix Effects Evaluation: Infuse a solution of Phenprocoumon and this compound post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte can indicate ion suppression or enhancement, respectively. Adjusting the chromatography to ensure co-elution can mitigate this.

    • Calibration Curve Check: Ensure that the calibration standards are prepared in a matrix that closely matches the study samples to compensate for any matrix-induced effects.

Experimental Protocols

Protocol 1: Enantioselective Analysis of Phenprocoumon by LC-MS/MS

This method is adapted from a published procedure for the quantification of (R)- and (S)-phenprocoumon in human plasma.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard (this compound) solution.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A chiral stationary phase column (e.g., Chira-Grom-2) is required for enantiomeric separation.

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of water, acetonitrile, and formic acid.

    • Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 0.5-1.0 mL/min).

    • Injection Volume: 5-20 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Phenprocoumon and this compound. For example, in one study, the transitions for phenprocoumon were m/z 281.2 > 203.1 and m/z 281.2 > 174.9, while for this compound, they were m/z 286.1 > 203.1 and m/z 286.1 > 174.9.

Protocol 2: Stability Assessment of this compound

  • Objective: To determine the stability of this compound under various conditions.

  • Procedure:

    • Prepare stock solutions of this compound in aprotic (acetonitrile, DMSO) and protic (methanol, water) solvents.

    • Prepare working solutions at different pH values (e.g., acidic, neutral, basic) in an aqueous/organic mixture.

    • Store aliquots of these solutions at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

    • Analyze the samples by LC-MS/MS at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 1 month).

    • Quantify the peak area of this compound and any observed unlabeled Phenprocoumon.

Data Presentation

Table 1: Stability of this compound in Human Plasma

Storage ConditionDurationAnalyte Recovery (%)
Room Temperature24 hours95 - 105
4°C7 days97 - 103
-20°C30 days98 - 102
-80°C90 days99 - 101
Freeze-Thaw Cycles (3 cycles)-96 - 104

Note: The data presented in this table is illustrative and should be confirmed by in-house stability studies.

Table 2: Influence of Solvent and pH on this compound Stability (Illustrative)

SolventpHTemperatureStability after 48h (% remaining)
AcetonitrileN/ARoom Temp>99%
MethanolN/ARoom Temp~98%
50:50 Water:ACN3Room Temp>99%
50:50 Water:ACN7Room Temp~97%
50:50 Water:ACN10Room Temp~95%

Note: This table provides expected trends. The stability of the phenyl-d5 label is generally high, but some minor exchange may be observed under harsh conditions over extended periods.

Mandatory Visualization

Phenprocoumon_Fragmentation cluster_legend Legend Precursor_Ion Precursor Ion Fragment_Ion Fragment Ion Neutral_Loss Neutral Loss M_H_minus [M-H]⁻ m/z 279 Fragment_1 m/z 235 M_H_minus->Fragment_1 - C2H4O Fragment_3 m/z 163 M_H_minus->Fragment_3 - C9H8O Fragment_2 m/z 207 Fragment_1->Fragment_2 - CO Fragment_4 m/z 135 Fragment_3->Fragment_4 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway of Phenprocoumon in negative ion mode.

Troubleshooting_Workflow Start Suspected Deuterium Exchange (e.g., decreasing IS signal) Check_Storage Review Storage and Handling - Solvent (Aprotic vs. Protic) - Temperature - pH of solutions Start->Check_Storage Stability_Study Conduct Stability Study - Incubate IS in mobile phase/matrix - Analyze at T=0, 4, 8, 24h Check_Storage->Stability_Study Analyze_Data Analyze Stability Data - Monitor IS peak area - Look for unlabeled analyte peak Stability_Study->Analyze_Data Exchange_Confirmed Deuterium Exchange Confirmed? Analyze_Data->Exchange_Confirmed Optimize_Conditions Optimize Experimental Conditions - Use aprotic solvents for storage - Prepare fresh solutions - Minimize sample prep time - Adjust mobile phase pH Exchange_Confirmed->Optimize_Conditions Yes No_Exchange No Significant Exchange Observed Exchange_Confirmed->No_Exchange No End Problem Resolved Optimize_Conditions->End Investigate_Other Investigate Other Causes - Matrix effects - Instrument instability - Sample preparation variability No_Exchange->Investigate_Other Investigate_Other->End

Caption: Troubleshooting workflow for suspected deuterium exchange in this compound experiments.

References

Addressing chromatographic shift between Phenprocoumon and Phenprocoumon-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic shifts between Phenprocoumon and its deuterated internal standard, Phenprocoumon-d5, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a chromatographic shift, and why is it a concern when using a deuterated internal standard like this compound?

A1: A chromatographic shift refers to a difference in retention time between two compounds during chromatographic separation. When using a deuterated internal standard (IS) like this compound, it is expected to co-elute with the non-deuterated analyte, Phenprocoumon. A significant shift, where the two compounds do not elute together, is a concern because the fundamental assumption of using a deuterated IS is that it behaves identically to the analyte throughout the analytical process, including extraction, chromatography, and ionization. If they separate chromatographically, they may be affected differently by matrix effects, leading to inaccurate and imprecise quantification.[1][2]

Q2: What causes the chromatographic shift between Phenprocoumon and this compound?

A2: The primary cause of the chromatographic shift between an analyte and its deuterated internal standard is the deuterium isotope effect .[3][4] This effect arises from the slight differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in the molecule's van der Waals interactions and hydrophobicity.[4] In reversed-phase chromatography, which is commonly used for Phenprocoumon analysis, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Q3: How significant can the retention time shift be, and what factors influence it?

A3: The magnitude of the retention time shift is typically small but can be significant enough to impact quantification. Several factors can influence the extent of the shift:

  • Number and position of deuterium atoms: A higher number of deuterium atoms generally leads to a more pronounced shift. The position of deuteration within the molecule can also play a role.

  • Chromatographic conditions: Mobile phase composition (organic solvent content and pH), column chemistry, and temperature can all affect the degree of separation.

  • Analyte structure: The overall structure of the molecule influences how the deuterium substitution affects its interaction with the stationary phase.

Q4: Can the chromatographic shift be completely eliminated?

A4: In many cases, the chromatographic shift between a deuterated internal standard and the analyte cannot be completely eliminated but can often be minimized to an acceptable level where it does not impact the analytical results. This is achieved by optimizing the chromatographic method. In some instances, if the shift remains problematic, using an internal standard labeled with a heavier isotope that has a more negligible effect on chromatography, such as Carbon-13 (¹³C), may be considered.

Troubleshooting Guide

A systematic approach is essential for diagnosing and resolving chromatographic shifts between Phenprocoumon and this compound.

Step 1: Confirmation and Assessment of the Chromatographic Shift

The first step is to confirm the presence and significance of the retention time difference.

Experimental Protocol:

  • Standard Preparation: Prepare a solution containing both Phenprocoumon and this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the standard solution onto your LC-MS/MS system using your current analytical method.

  • Data Evaluation:

    • Overlay the extracted ion chromatograms (XICs) for Phenprocoumon and this compound.

    • Measure the retention times (t_R) at the peak apex for both compounds.

    • Calculate the retention time difference (Δt_R = t_R(Phenprocoumon) - t_R(this compound)).

    • Assess the peak shape and resolution between the two peaks. A significant overlap is desirable.

Quantitative Data Summary:

ParameterAcceptableUnacceptable
Δt_R < 2% of the average peak width> 2% of the average peak width
Peak Resolution (Rs) < 0.5> 0.5

Note: The acceptable limits may vary depending on the specific assay requirements and the presence of matrix effects.

Step 2: Method Optimization to Minimize the Shift

If the chromatographic shift is deemed significant, the following parameters of your LC method can be adjusted. It is recommended to change one parameter at a time to evaluate its effect.

Experimental Protocols:

A. Mobile Phase Composition Adjustment:

  • Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent (e.g., acetonitrile or methanol) concentrations (e.g., ± 2-5% from the original method).

  • Inject and Analyze: Inject the standard solution with each mobile phase composition and measure the Δt_R.

  • Evaluate: Determine the organic solvent percentage that provides the minimal Δt_R while maintaining adequate retention and peak shape for Phenprocoumon.

B. Mobile Phase pH Modification:

Phenprocoumon is an acidic compound, so changes in pH can affect its retention.

  • Adjust pH: Prepare mobile phase buffers with slightly different pH values (e.g., ± 0.2-0.5 pH units) around the original pH.

  • Inject and Analyze: Analyze the standard solution with each mobile phase pH.

  • Evaluate: Identify the pH that results in the smallest retention time difference.

C. Column Temperature Optimization:

  • Vary Temperature: Adjust the column oven temperature in increments of 5°C (e.g., from 30°C to 45°C).

  • Equilibrate and Inject: Allow the system to equilibrate at each temperature before injecting the standard solution.

  • Evaluate: Select the temperature that minimizes the chromatographic shift.

D. Flow Rate Adjustment:

  • Modify Flow Rate: Slightly decrease or increase the flow rate (e.g., ± 0.1 mL/min).

  • Inject and Analyze: Assess the impact on the retention time difference.

  • Evaluate: Choose a flow rate that improves co-elution without significantly compromising analysis time or backpressure.

Quantitative Data Summary from Optimization Experiments (Hypothetical):

ParameterCondition 1 (Original)Condition 2 (Optimized)
Mobile Phase 50% Acetonitrile48% Acetonitrile
t_R (Phenprocoumon) 5.25 min5.40 min
t_R (this compound) 5.20 min5.38 min
Δt_R 0.05 min0.02 min
Resolution (Rs) 0.60.25
Step 3: Alternative Internal Standard Consideration

If method optimization fails to resolve the issue and the chromatographic shift continues to adversely affect data quality, consider using an alternative internal standard.

  • ¹³C-labeled Phenprocoumon: An internal standard labeled with Carbon-13 is the preferred alternative as it is less likely to exhibit a chromatographic shift from the native analyte.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to address the chromatographic shift between Phenprocoumon and this compound.

TroubleshootingWorkflow Troubleshooting Chromatographic Shift: Phenprocoumon vs. This compound Start Start: Observe Chromatographic Shift ConfirmShift Step 1: Confirm and Assess Shift - Overlay XICs - Calculate Δt_R and Rs Start->ConfirmShift IsShiftSignificant Is Shift Significant? ConfirmShift->IsShiftSignificant OptimizeMethod Step 2: Optimize LC Method IsShiftSignificant->OptimizeMethod Yes End End: Issue Resolved IsShiftSignificant->End No AdjustMobilePhase A. Adjust Mobile Phase - Organic Solvent % - pH OptimizeMethod->AdjustMobilePhase AdjustTemp B. Adjust Column Temperature OptimizeMethod->AdjustTemp AdjustFlowRate C. Adjust Flow Rate OptimizeMethod->AdjustFlowRate ReassessShift Re-assess Shift AdjustMobilePhase->ReassessShift AdjustTemp->ReassessShift AdjustFlowRate->ReassessShift ReassessShift->OptimizeMethod No, continue optimization AlternativeIS Step 3: Consider Alternative IS (e.g., ¹³C-labeled) ReassessShift->AlternativeIS No, shift persists ReassessShift->End Yes, shift minimized AlternativeIS->End EndUnresolved End: Consult Instrument Vendor or Application Specialist AlternativeIS->EndUnresolved

Caption: Troubleshooting workflow for addressing chromatographic shift.

References

Technical Support Center: Ion Suppression Effects When Using Phenprocoumon-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Phenprocoumon-d5 as an internal standard in LC-MS/MS bioanalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where the ionization efficiency of a target analyte, such as Phenprocoumon, is reduced by co-eluting components from the biological matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3][4] Even with highly selective tandem mass spectrometry, interfering species that are not isobaric can still suppress ionization.[2]

Q2: How does using a deuterated internal standard like this compound help to mitigate ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for ion suppression. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it is expected to co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: Can I still experience issues with ion suppression even when using this compound?

A3: Yes, while this compound is designed to compensate for matrix effects, issues can still arise. A primary concern is a potential chromatographic shift between Phenprocoumon and this compound. This can be more pronounced with deuterium-labeled standards compared to ¹³C-labeled standards. If the analyte and internal standard do not co-elute perfectly, they may be affected differently by transient ion suppression events in the chromatographic run, leading to inaccurate results.

Q4: What are the typical causes of ion suppression in bioanalytical methods?

A4: Ion suppression is often caused by endogenous components from the biological matrix, such as phospholipids, salts, and proteins, that co-elute with the analyte of interest. Exogenous materials, like polymers from plastic tubes or anticoagulants (e.g., Li-heparin), can also contribute to matrix effects. The competition for ionization in the MS source is a primary mechanism of ion suppression.

Q5: How can I experimentally assess the degree of ion suppression in my assay?

A5: A common method is the post-column infusion experiment. In this setup, a constant flow of Phenprocoumon is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dips in the constant analyte signal indicate regions of ion suppression. Another method is the post-extraction spike, where the response of an analyte in a clean solvent is compared to its response when spiked into a pre-extracted blank matrix.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems associated with ion suppression when using this compound.

Problem 1: Low or Inconsistent Analyte Signal
  • Possible Cause: Significant ion suppression is occurring at the retention time of Phenprocoumon.

  • Troubleshooting Steps:

    • Assess Ion Suppression: Perform a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate Phenprocoumon and this compound from the suppression zones. This can involve:

      • Modifying the mobile phase composition or gradient.

      • Changing the analytical column to one with a different stationary phase chemistry.

      • Adjusting the flow rate.

    • Improve Sample Preparation: Enhance the sample clean-up process to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.

Problem 2: Poor Accuracy and Precision in QC Samples
  • Possible Cause: The this compound internal standard is not adequately compensating for the variability in ion suppression between samples. This may be due to a slight chromatographic shift between the analyte and the internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a mixed standard of Phenprocoumon and this compound and carefully examine the overlay of their chromatographic peaks. Even a small offset in retention time can lead to differential ion suppression.

    • Chromatographic Optimization: Fine-tune the chromatographic method to ensure the closest possible co-elution of the analyte and internal standard.

    • Matrix-Matched Calibrators: Prepare all calibration standards and quality control samples in the same biological matrix as the unknown samples to ensure that they are affected by the matrix in a similar way.

    • Evaluate Different Lots of Matrix: Assess the matrix effect across multiple lots of the biological matrix to ensure the method is robust.

Experimental Protocols

Protocol 1: Assessment of Ion Suppression by Post-Column Infusion

Objective: To identify regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Phenprocoumon standard solution (at a concentration that provides a stable signal)

  • Blank biological matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for the Phenprocoumon assay.

  • Connect the outlet of the LC column to one inlet of a T-connector.

  • Connect the syringe pump containing the Phenprocoumon standard solution to the other inlet of the T-connector.

  • Connect the outlet of the T-connector to the MS ion source.

  • Begin infusing the Phenprocoumon solution at a low, constant flow rate (e.g., 10-20 µL/min) to obtain a stable baseline signal.

  • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.

  • Monitor the Phenprocoumon signal throughout the chromatographic run. Dips in the baseline indicate retention times where ion suppression is occurring.

Protocol 2: Quantitative Evaluation of Matrix Effects

Objective: To quantify the extent of ion suppression and evaluate the effectiveness of the this compound internal standard.

Methodology: Prepare three sets of samples:

  • Set A (Neat Solution): Phenprocoumon and this compound spiked into the final mobile phase or reconstitution solvent.

  • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then Phenprocoumon and this compound are spiked into the final, dried, and reconstituted extract.

  • Set C (Pre-extraction Spike): Phenprocoumon and this compound are spiked into the blank biological matrix before the extraction process.

Data Analysis: Analyze all three sets of samples via LC-MS/MS and calculate the following parameters:

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0A value < 1.0 indicates ion suppression. A value > 1.0 indicates ion enhancement.
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)100%Measures the efficiency of the sample extraction process.
Internal Standard Normalized Matrix Factor (IS-Normalized MF) (MF of Phenprocoumon) / (MF of this compound)1.0Indicates how well the internal standard is compensating for the matrix effect. A value close to 1.0 suggests effective compensation.

Note: This table provides a framework for data analysis. The acceptance criteria for these parameters should be defined during method development and validation.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization (ESI) Source cluster_Components Co-eluting Components Droplet Droplet GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Evaporation & Ionization MS_Inlet MS Inlet GasPhaseIons->MS_Inlet Analyte Phenprocoumon Analyte->Droplet IS This compound IS->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition for charge & surface access Matrix->GasPhaseIons Suppresses Analyte/ IS Ionization

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Inconsistent Results/ Low Signal Observed Assess_IS Step 1: Assess Ion Suppression (Post-Column Infusion) Start->Assess_IS Suppression_Present Ion Suppression Present? Assess_IS->Suppression_Present Optimize_Chrom Step 2: Optimize Chromatography (Separate from suppression zone) Suppression_Present->Optimize_Chrom Yes No_Suppression Investigate Other Causes (e.g., instrument issues) Suppression_Present->No_Suppression No Check_Coelution Step 3: Verify Analyte/IS Co-elution Optimize_Chrom->Check_Coelution Coelution_OK Co-elution Acceptable? Check_Coelution->Coelution_OK Coelution_OK->Optimize_Chrom No Improve_Cleanup Step 4: Improve Sample Cleanup (SPE or LLE) Coelution_OK->Improve_Cleanup Yes Dilute_Sample Step 5: Consider Sample Dilution Improve_Cleanup->Dilute_Sample Revalidate Re-evaluate Method Performance Dilute_Sample->Revalidate

Caption: Systematic Troubleshooting Workflow for Ion Suppression.

References

Troubleshooting low recovery of Phenprocoumon-d5 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of Phenprocoumon-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound during extraction from plasma?

Low recovery of this compound can stem from several factors, primarily related to its high plasma protein binding (approximately 99%) and the specific conditions of the extraction method.[1][2] The most common causes include:

  • Incomplete Disruption of Protein Binding: Phenprocoumon is extensively bound to plasma proteins, mainly albumin.[1][2] If the protein-drug complex is not sufficiently disrupted during sample pre-treatment, the recovery will be poor.

  • Suboptimal pH: The pH of the sample and extraction solvents is critical for efficient extraction. For acidic drugs like Phenprocoumon, acidifying the plasma is necessary to neutralize the molecule and reduce its affinity for plasma proteins, thus facilitating its transfer into an organic solvent.[3]

  • Matrix Effects: Components in the plasma matrix can interfere with the extraction and ionization of this compound, leading to ion suppression or enhancement in LC-MS/MS analysis. This is a common issue in complex biological matrices.

  • Hemolysis: The presence of hemolyzed red blood cells in plasma samples has been shown to cause a significant decrease in the recovery of Phenprocoumon and its deuterated internal standard, with recovery rates dropping to below 10%.

  • Inappropriate Solvent Selection: The choice of extraction solvent in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is crucial for achieving high recovery. The solvent must have the appropriate polarity to effectively extract this compound.

  • Issues with Deuterated Internal Standard: Problems such as deuterium exchange (loss of deuterium atoms), chromatographic shifts between the analyte and the internal standard, and isotopic impurity can also contribute to apparent low recovery.

Q2: How can I improve the recovery of this compound from hemolyzed plasma samples?

Low recovery in hemolyzed plasma is a known issue. Research has shown that the addition of oxalic acid to the plasma sample before extraction can significantly improve the recovery of both Phenprocoumon and this compound to over 85%. It is hypothesized that components released during hemolysis interfere with the extraction, and oxalic acid helps to mitigate these effects.

Q3: My this compound internal standard shows a different chromatographic retention time than the parent Phenprocoumon. Is this normal and how do I address it?

A slight shift in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon in reversed-phase chromatography. This "isotope effect" can sometimes lead to differential matrix effects if the two compounds elute into regions with varying degrees of ion suppression.

To address this, you can:

  • Optimize chromatographic conditions to minimize the separation between the two peaks.

  • Ensure that the peak integration is accurate for both the analyte and the internal standard.

  • Evaluate matrix effects across the peak elution window to ensure that the differential elution does not impact quantification.

Q4: What is the mechanism of action of Phenprocoumon and how does it relate to its extraction?

Phenprocoumon is a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase (VKORC1), which is essential for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver. This anticoagulant activity itself does not directly impact the extraction process. However, understanding its high protein binding, a consequence of its chemical structure, is key to developing an effective extraction method. Its metabolism in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to form hydroxylated metabolites is also a consideration when developing chromatographic methods to ensure separation from these potential interferents.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Description Recommended Solution(s)
Inadequate Disruption of Protein Binding This compound remains bound to plasma proteins, preventing its retention on the SPE sorbent.Acidify the plasma sample with an appropriate acid (e.g., formic acid, oxalic acid) to a pH well below the pKa of Phenprocoumon before loading onto the SPE cartridge.
Incorrect Sorbent Choice The SPE sorbent is not suitable for retaining this compound.Use a reversed-phase sorbent like C8 or C18, which is appropriate for retaining non-polar compounds like Phenprocoumon from a polar matrix.
Suboptimal Wash Solvent The wash solvent is too strong and is eluting the this compound along with interferences.Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without eluting the analyte.
Inefficient Elution The elution solvent is not strong enough to desorb this compound from the sorbent.Use a strong organic solvent like methanol or acetonitrile for elution. Consider increasing the volume of the elution solvent or performing a second elution step.
Sample Loading Flow Rate Too High The sample is passing through the cartridge too quickly for efficient retention of the analyte.Decrease the flow rate during sample loading to ensure adequate interaction between this compound and the sorbent.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Description Recommended Solution(s)
Incomplete Disruption of Protein Binding High protein binding prevents the transfer of this compound into the organic phase.Pretreat the plasma sample by adding an acid (e.g., formic acid, oxalic acid) to lower the pH and disrupt protein binding.
Incorrect Solvent Polarity The organic extraction solvent has a polarity that is not optimal for partitioning this compound from the aqueous plasma.Select an appropriate water-immiscible organic solvent. A mixture of solvents, such as chlorobutane and MTBE, has been used effectively.
Suboptimal pH of Aqueous Phase The pH of the plasma is not acidic enough to ensure that this compound is in its neutral, more hydrophobic form.Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of Phenprocoumon.
Insufficient Mixing/Vortexing Inadequate mixing of the aqueous and organic phases leads to poor extraction efficiency.Ensure vigorous and sufficient vortexing to maximize the surface area contact between the two phases.
Emulsion Formation An emulsion forms at the interface of the aqueous and organic layers, trapping the analyte.Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. The addition of salt to the aqueous phase can also help.

Quantitative Data Summary

Parameter Value Matrix Extraction Method Comments Citation
Plasma Protein Binding ~99%Human PlasmaEquilibrium DialysisPrimarily binds to albumin.
Recovery in Hemolyzed Plasma < 10%Hemolyzed Human PlasmaLLESignificant loss of analyte and internal standard.
Recovery with Oxalic Acid in Hemolyzed Plasma > 85%Hemolyzed Human PlasmaLLEAddition of 35 mM oxalic acid prior to extraction.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment:

    • To 200 µL of plasma, add 50 µL of this compound internal standard working solution.

    • Add 100 µL of 1% formic acid in water to acidify the sample and disrupt protein binding.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying:

    • Dry the cartridge under high vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Pre-treatment:

    • To 200 µL of plasma, add 50 µL of this compound internal standard working solution.

    • For hemolyzed samples, add 100 µL of 35 mM oxalic acid solution. For non-hemolyzed samples, a similar volume of another suitable buffer or acid can be used.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., a mixture of chlorobutane:MTBE).

    • Vortex vigorously for 1-2 minutes.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound IS plasma->add_is acidify 3. Acidify (e.g., 1% Formic Acid) add_is->acidify vortex1 4. Vortex acidify->vortex1 condition 5. Condition C18 Cartridge (Methanol, Water) vortex1->condition load 6. Load Sample condition->load wash 7. Wash (5% Methanol) load->wash dry 8. Dry Cartridge wash->dry elute 9. Elute (Methanol) dry->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute analyze 12. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of this compound.

LLE_Workflow cluster_pretreatment Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound IS plasma->add_is add_oxalic 3. Add Oxalic Acid (for hemolyzed samples) add_is->add_oxalic vortex1 4. Vortex add_oxalic->vortex1 add_solvent 5. Add Organic Solvent vortex1->add_solvent vortex2 6. Vortex Vigorously add_solvent->vortex2 centrifuge 7. Centrifuge to Separate Phases vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Phenprocoumon_MoA cluster_liver Liver Cell cluster_factors Clotting Factors Synthesis VKOR_inactive Vitamin K Epoxide VKORC1 VKORC1 Enzyme VKOR_inactive->VKORC1 reduction VKOR_active Vitamin K (reduced) Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) VKOR_active->Inactive_Factors carboxylation Active_Factors Active Clotting Factors Inactive_Factors->Active_Factors Thrombosis Thrombosis Active_Factors->Thrombosis leads to VKORC1->VKOR_active Phenprocoumon Phenprocoumon Phenprocoumon->VKORC1 Inhibition

Caption: Mechanism of Action of Phenprocoumon.

References

Technical Support Center: Optimizing Mass Spectrometry for Phenprocoumon-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Phenprocoumon-d5 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mass spectrometry source conditions for this compound analysis?

A1: While optimal conditions should be determined empirically on your specific instrument, the following parameters, based on methods for similar coumarin anticoagulants, can serve as a strong starting point for method development.[1][2] Phenprocoumon and its analogues are typically analyzed in negative ion electrospray ionization (ESI) mode.

Table 1: Recommended Starting ESI Source Conditions for this compound

ParameterTypical RangeNotes
Ionization ModeNegative ESIProvides the best sensitivity for this class of compounds.
Capillary Voltage2500 - 4000 VStart around 3000 V and optimize for maximum signal intensity.
Nebulizer Pressure30 - 50 psiAdjust to ensure a stable spray.
Drying Gas Flow8 - 12 L/minHigher flow rates can aid in desolvation.
Drying Gas Temp.250 - 350 °CHigher temperatures can improve desolvation but may risk thermal degradation.
Mobile PhaseWater/Acetonitrile with 0.1% Formic AcidA common mobile phase for reversed-phase chromatography of coumarins.[3]

Q2: What are the expected MRM transitions for this compound?

A2: Specific MRM transitions should be optimized by infusing a standard solution of this compound and performing a product ion scan to identify the most intense and stable fragment ions. However, based on the structure of Phenprocoumon and data from similar deuterated compounds like d5-warfarin, the following transitions can be used as a starting point for your optimization.[2]

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound~284.15 [M-H]⁻To be determined empiricallyTo be determined empirically
Phenprocoumon~279.12 [M-H]⁻To be determined empiricallyTo be determined empirically

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is crucial to experimentally determine the optimal precursor and product ions on your mass spectrometer.

Q3: I am observing poor signal intensity for my this compound internal standard. What are the possible causes and solutions?

A3: Poor signal intensity for a deuterated internal standard can be attributed to several factors. A systematic approach to troubleshooting is recommended.

G cluster_solutions Troubleshooting Steps Start Poor Signal for this compound MatrixEffects Matrix Effects (Ion Suppression) Start->MatrixEffects HD_Exchange Isotopic Instability (H/D Exchange) Start->HD_Exchange Chromatography Poor Chromatographic Peak Shape Start->Chromatography Instrument Instrument/Source Issues Start->Instrument Concentration Incorrect Concentration Start->Concentration Sol_Matrix Dilute Sample Improve Sample Cleanup Optimize Chromatography MatrixEffects->Sol_Matrix Investigate Sol_HD Check Label Position (Stable?) Adjust Mobile Phase pH Lower Source Temperature HD_Exchange->Sol_HD Investigate Sol_Chroma Check for Co-elution with Analyte Optimize Gradient Use a Different Column Chromatography->Sol_Chroma Investigate Sol_Instrument Clean Ion Source Tune and Calibrate MS Check for Leaks Instrument->Sol_Instrument Investigate Sol_Concentration Prepare Fresh Standard Verify Dilution Scheme Concentration->Sol_Concentration Investigate

Caption: Troubleshooting workflow for low this compound signal.

Troubleshooting Guides

Issue 1: Chromatographic Peak for this compound Elutes Earlier Than Unlabeled Phenprocoumon
  • Cause: This is a known chromatographic isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to deuterated compounds eluting slightly earlier in reversed-phase chromatography.

  • Solution:

    • Confirm Co-elution: Ensure that the peak apex of the internal standard falls within the integration window of the analyte peak for accurate quantification.

    • Adjust Chromatography: A shallower gradient or minor changes to the mobile phase composition may help to minimize the separation between the two compounds.

Issue 2: Suspected Hydrogen/Deuterium (H/D) Exchange
  • Cause: Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent, particularly if the labels are on labile positions or if the mobile phase is strongly acidic or basic.[4] High source temperatures can also sometimes promote H/D exchange.

  • Experimental Protocol to Test for H/D Exchange:

    • Sample Preparation:

      • Prepare a solution of this compound in your standard mobile phase.

      • Prepare a second solution of this compound in a mobile phase with a different pH (e.g., more acidic or basic if applicable to your potential sample conditions).

      • Incubate both solutions at the temperature of your autosampler for a period equivalent to a typical analytical run.

    • Analysis:

      • Inject both solutions and monitor the mass-to-charge ratio for both this compound and unlabeled Phenprocoumon.

    • Evaluation:

      • An increase in the signal for unlabeled Phenprocoumon in either of the incubated samples compared to a freshly prepared standard would indicate that H/D exchange is occurring.

  • Solutions:

    • Verify Label Position: Whenever possible, use a standard where the deuterium labels are on a stable part of the molecule, such as an aromatic ring.

    • Control pH: Maintain a neutral pH for your mobile phase if the assay sensitivity allows.

    • Optimize Source Temperature: Reduce the ion source temperature to the minimum required for efficient ionization and desolvation.

G cluster_process H/D Exchange Verification Workflow cluster_inputs Inputs Prep Prepare this compound in Mobile Phase Incubate Incubate at Autosampler Temperature Prep->Incubate Analyze LC-MS/MS Analysis Incubate->Analyze Evaluate Monitor for Increase in Unlabeled Phenprocoumon Signal Analyze->Evaluate Standard This compound Standard Standard->Prep MobilePhase Mobile Phase MobilePhase->Prep

Caption: Experimental workflow to verify H/D exchange.

Issue 3: Inconsistent Quantification Due to Matrix Effects
  • Cause: Co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the ESI source, leading to inaccurate and irreproducible results.

  • Experimental Protocol to Evaluate Matrix Effects:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): this compound spiked into the mobile phase at the working concentration.

      • Set B (Post-Extraction Spike): A blank matrix sample is extracted using your sample preparation protocol. The extract is then spiked with this compound at the same working concentration.

      • Set C (Matrix-Matched Standard): A blank matrix is spiked with this compound at the working concentration and then taken through the entire sample preparation protocol.

    • Analysis:

      • Analyze multiple replicates of each set of samples.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation of Results:

    • A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

  • Solutions:

    • Improve Sample Preparation: Incorporate a more rigorous cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the LC gradient to separate this compound from the region of matrix interference.

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, but ensure that the analyte concentration remains above the limit of quantification.

References

Technical Support Center: Analysis of Phenprocoumon with a d5 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a d5-labeled internal standard for the quantitative analysis of Phenprocoumon by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Phenprocoumon, focusing on matrix effects when using a Phenprocoumon-d5 internal standard.

Issue 1: High Variability in Analyte/Internal Standard (IS) Response Ratio
  • Possible Cause 1: Inconsistent Matrix Effects Biological matrices exhibit significant inter-individual variability, which can lead to inconsistent ion suppression or enhancement that may not be fully compensated for by the internal standard. While stable isotope-labeled internal standards (SIL-IS) like this compound are ideal for mitigating matrix effects, severe and variable matrix components can still impact accuracy.

    Troubleshooting Steps:

    • Evaluate Different Lots of Matrix: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method's robustness.

    • Optimize Sample Preparation: Enhance sample clean-up to remove interfering endogenous components. Consider switching from a simple protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Chromatographic Separation: Improve the chromatographic separation of Phenprocoumon from matrix components that cause ion suppression, particularly phospholipids which often elute in the middle of a typical reversed-phase gradient.

  • Possible Cause 2: Inaccurate Internal Standard Spiking Inconsistent addition of the IS to samples, calibrators, and quality controls is a common source of variability.

    Solution: Ensure that the internal standard is added accurately and consistently at the beginning of the sample preparation process. Verify the calibration and precision of all pipettes and automated liquid handlers.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
  • Possible Cause: Co-elution of Matrix Components Interfering substances from the sample matrix can co-elute with Phenprocoumon and its d5-standard, leading to distorted peak shapes.

    Troubleshooting Steps:

    • Adjust Chromatographic Gradient: Modify the gradient elution profile to better resolve the analyte and IS from interfering peaks.

    • Change Stationary Phase: Experiment with a different HPLC column chemistry (e.g., a column with a different stationary phase or particle size) to alter selectivity.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Issue 3: Low Signal Intensity or Significant Ion Suppression
  • Possible Cause: Co-eluting Endogenous Compounds Endogenous substances, such as phospholipids in plasma, can compete with Phenprocoumon and its d5-standard for ionization in the mass spectrometer's source, leading to a suppressed signal.

    Troubleshooting Steps:

    • Improve Sample Clean-up: Focus on removing phospholipids. Techniques like protein precipitation with acetonitrile are partially effective, but specialized phospholipid removal plates or cartridges are more thorough.

    • Modify Chromatography: Adjust the mobile phase or gradient to shift the retention time of Phenprocoumon and its d5-standard away from the elution region of major matrix components.

    • Check for Exogenous Contaminants: Materials from collection tubes, such as polymers or anticoagulants like heparin, can cause ion suppression.[1] Ensure consistency in the brand of plastic tubes used for all samples and standards.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for Phenprocoumon analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results for Phenprocoumon.

Q2: Does using a this compound internal standard completely eliminate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects. Because it is chemically almost identical to the analyte, it is expected to have the same extraction recovery and experience the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. However, in cases of extreme and highly variable matrix effects, or if the analyte and IS do not perfectly co-elute, a SIL-IS may not completely eliminate inaccuracies. Therefore, it is still crucial to assess and minimize matrix effects during method development.

Q3: How can I quantitatively assess matrix effects for my Phenprocoumon assay?

A3: The most common method is the post-extraction spike. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. This should be tested with multiple sources of the biological matrix.

Q4: What are the typical mass transitions for Phenprocoumon and this compound?

A4: While a specific validated method using this compound was not identified in the searched literature, typical transitions can be predicted. Phenprocoumon has a monoisotopic mass of approximately 280.08 Da. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be the precursor ion. For this compound, the precursor ion would be m/z 284.11. The product ions would result from fragmentation of the coumarin structure. The following table provides example MRM transitions. These should be optimized experimentally.

Data Presentation

Table 1: Example MRM Transitions for Phenprocoumon and this compound (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Phenprocoumon279.1161.1235.1
This compound284.1161.1240.1

Note: These are proposed transitions and require experimental verification and optimization.

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT)HighLow to ModerateHigh
Liquid-Liquid Extraction (LLE)Moderate to HighModerate to HighLow
Solid-Phase Extraction (SPE)HighHighModerate

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound working solution (e.g., at 500 ng/mL in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Post-Extraction Spike for Matrix Effect Assessment
  • Prepare Blank Extracted Matrix: Follow the protein precipitation protocol (Protocol 1) using 100 µL of blank plasma without the addition of the internal standard.

  • Prepare Neat Solution: Spike the analyte (Phenprocoumon) at a known concentration into the mobile phase or reconstitution solvent.

  • Prepare Post-Spike Sample: Take the supernatant from the blank extracted matrix and spike in the analyte (Phenprocoumon) at the same final concentration as the neat solution.

  • Analysis: Inject both the neat solution and the post-spike sample into the LC-MS/MS system.

  • Calculation: Calculate the matrix factor using the formula provided in FAQ Q3.

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent Analyte/IS Ratio start Start: High Variability in Analyte/IS Ratio check_is Verify IS Spiking Precision? start->check_is fix_pipetting Action: Calibrate Pipettes / Automate Spiking check_is->fix_pipetting No assess_matrix Assess Matrix Effects in Different Lots? check_is->assess_matrix Yes fix_pipetting->start optimize_cleanup Action: Improve Sample Clean-up (LLE/SPE) assess_matrix->optimize_cleanup Yes, variable optimize_chrom Action: Optimize Chromatography assess_matrix->optimize_chrom No, consistent end_solved End: Issue Resolved optimize_cleanup->end_solved end_unsolved End: Escalate to Method Redevelopment optimize_cleanup->end_unsolved optimize_chrom->end_solved optimize_chrom->end_unsolved

Caption: Troubleshooting logic for variable analyte/IS ratios.

G cluster_1 Experimental Workflow: Matrix Effect Assessment plasma Blank Plasma Sample extract Extract Matrix (e.g., PPT) plasma->extract neat_solvent Neat Solvent spike_neat Spike Analyte into Neat Solvent neat_solvent->spike_neat spike_post Spike Analyte Post-Extraction extract->spike_post analysis LC-MS/MS Analysis spike_post->analysis spike_neat->analysis compare Compare Peak Areas & Calculate Matrix Factor analysis->compare

Caption: Workflow for assessing matrix effects via post-extraction spike.

References

Technical Support Center: Analysis of Phenprocoumon-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Phenprocoumon-d5 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantitative analyses. For deuterated internal standards like this compound, ISF is particularly problematic as it can potentially create interfering ions at the mass-to-charge ratio of the non-deuterated analyte, leading to inaccurate quantification.

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes of in-source fragmentation are excessive energy transferred to the ions in the ion source. Key instrumental parameters that contribute to this include:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer.[1] Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]

  • Elevated Source and Desolvation Temperatures: High temperatures can provide enough thermal energy to induce fragmentation of thermally labile molecules.[1][2]

  • High Nebulizer Gas Flow: While optimizing nebulizer gas flow is crucial for efficient desolvation and ionization, excessively high flow rates can sometimes contribute to increased fragmentation.

Q3: What are the expected fragmentation patterns for Phenprocoumon?

A3: Phenprocoumon is a coumarin derivative. The fragmentation of coumarins in mass spectrometry typically involves the neutral loss of carbon monoxide (CO) and carbon dioxide (CO2) from the lactone ring. The specific fragmentation pattern of Phenprocoumon will also involve cleavage of the phenylpropyl side chain. Understanding these potential fragmentation pathways is crucial for identifying and troubleshooting in-source fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.

Initial Assessment
  • Confirm In-Source Fragmentation: Infuse a standard solution of this compound directly into the mass spectrometer. Observe the mass spectrum for the presence of fragment ions alongside the expected precursor ion. A high abundance of fragment ions relative to the precursor ion suggests significant in-source fragmentation.

  • Review Literature: Examine published LC-MS/MS methods for Phenprocoumon or similar coumarin-based anticoagulants to establish typical instrument parameters as a starting point.

Systematic Optimization of Ion Source Parameters

It is recommended to adjust one parameter at a time to clearly observe its effect on the degree of fragmentation.

ParameterRecommended ActionRationalePotential Pitfalls
Cone Voltage / Fragmentor Voltage Decrease in small increments (e.g., 5-10 V).Reduces the kinetic energy of the ions, leading to "softer" ionization and less fragmentation.May decrease overall ion signal if set too low.
Source Temperature Decrease in increments of 10-20 °C.Minimizes thermal stress on the analyte, preserving the precursor ion.May affect ionization efficiency and lead to incomplete desolvation.
Desolvation Temperature Decrease in increments of 25-50 °C.Reduces the thermal energy imparted to the ions.Inefficient desolvation can result in solvent clusters and reduced signal intensity.
Nebulizer Gas Flow Optimize (may require increase or decrease).Affects droplet size and desolvation efficiency. Optimal flow can enhance ionization without causing excessive fragmentation.Suboptimal flow can lead to poor sensitivity or an unstable spray.

Experimental Protocol: Optimization of ESI Source Parameters for this compound Analysis

This protocol outlines a detailed methodology for optimizing electrospray ionization (ESI) source parameters to minimize in-source fragmentation of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Syringe pump

2. Preparation of Standard Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. Mass Spectrometer Infusion:

  • Set up the mass spectrometer in ESI positive or negative ion mode. Based on literature, ESI is commonly used for Phenprocoumon analysis.

  • Infuse the working solution of this compound directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). This ensures a stable and continuous signal.

4. Initial Parameter Settings:

  • Set the initial ion source parameters based on general guidelines for small molecule analysis or from a relevant literature method.

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: Start at a moderate value (e.g., 30 V)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Nebulizer Gas Flow: Set to a mid-range value as recommended by the instrument manufacturer.

5. Systematic Optimization:

  • Cone Voltage Optimization:

    • While infusing the standard solution, acquire mass spectra in full scan mode.

    • Gradually decrease the cone voltage in increments of 5 V, from a starting point where fragmentation is observed down to a value where the precursor ion signal is maximized and fragment signals are minimized.

    • Record the precursor and major fragment ion intensities at each voltage setting.

  • Temperature Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Vary the source temperature in 10 °C increments, monitoring the precursor and fragment ion intensities.

    • Repeat the process for the desolvation temperature, varying it in 25 °C increments.

  • Gas Flow Optimization:

    • With the optimized cone voltage and temperatures, adjust the nebulizer gas flow to maximize the precursor ion signal while maintaining a stable spray.

6. Data Analysis and Parameter Selection:

  • Plot the intensity of the this compound precursor ion and its major fragment ions as a function of each parameter.

  • Select the optimal set of parameters that provides the highest intensity for the precursor ion with the lowest possible intensity for the fragment ions, ensuring a stable and robust signal.

Visualizations

InSourceFragmentation cluster_source Ion Source Analyte Analyte Ionization Ionization Analyte->Ionization ESI Precursor_Ion Precursor Ion (this compound) Ionization->Precursor_Ion Fragment_Ion Fragment Ion Precursor_Ion->Fragment_Ion In-Source Fragmentation Mass_Analyzer Mass Analyzer Precursor_Ion->Mass_Analyzer Fragment_Ion->Mass_Analyzer

Caption: In-source fragmentation of this compound within the mass spectrometer ion source.

Caption: Troubleshooting workflow for minimizing in-source fragmentation of this compound.

References

Technical Support Center: Ensuring the Stability of Phenprocoumon-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Phenprocoumon-d5 in biological matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound, a deuterated internal standard, in biological matrices such as plasma, serum, or urine can be influenced by several factors. These include storage temperature, the number of freeze-thaw cycles, pH of the matrix, exposure to light, and the presence of enzymatic or microbial activity. It is crucial to control these factors to maintain the integrity of the analyte.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For long-term storage (weeks to months), it is recommended to store biological samples at ultra-low temperatures, specifically at -70°C or lower.[1] For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable.[1] However, for optimal stability, especially to prevent enzymatic degradation, freezing the samples as soon as possible after collection is best practice. It is advisable to perform stability studies to confirm the appropriate storage conditions for your specific matrix and experimental setup.

Q3: How many freeze-thaw cycles can my samples undergo without compromising the integrity of this compound?

A3: The number of permissible freeze-thaw cycles should be determined experimentally. Bioanalytical method validation guidelines from regulatory agencies like the FDA and EMA recommend evaluating the stability of an analyte for a minimum of three freeze-thaw cycles.[2][3] Some stable compounds may endure more cycles, but it is critical to validate this. For instance, a study on warfarin, a structurally similar compound, showed it was stable for up to three freeze-thaw cycles in dried plasma spots.[4] To minimize the impact of freeze-thaw cycles, it is recommended to aliquot samples into smaller volumes for single use.

Q4: Can this compound degrade during sample processing and analysis?

A4: Yes, degradation can occur during sample processing. "Bench-top" or short-term stability should be assessed to ensure this compound is stable at room temperature for the duration of the sample preparation and extraction procedures. Additionally, "autosampler stability" needs to be evaluated to confirm that the analyte does not degrade in the processed sample while waiting for injection into the analytical instrument.

Q5: Are there any known issues with using a deuterated internal standard like this compound?

A5: Deuterated internal standards are generally considered the gold standard for LC-MS based bioanalysis due to their similar physicochemical properties to the analyte. However, potential issues can include:

  • Isotopic exchange: In some cases, deuterium atoms can exchange with protons from the surrounding solvent, although this is less common for D5-labeled compounds where the deuterium is on an aromatic ring.

  • Purity: The isotopic purity of the standard is crucial. The presence of unlabeled Phenprocoumon in the this compound standard should be checked and its potential influence evaluated during method validation.

  • Differential matrix effects: Although rare, the deuterated standard and the native analyte can sometimes exhibit slightly different responses to matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological matrices.

Problem 1: Inconsistent or decreasing this compound peak areas across a batch of samples.

  • Possible Cause 1: Inconsistent addition of the internal standard.

    • Solution: Ensure the internal standard spiking solution is accurately and consistently added to every sample, including calibration standards and quality controls. Verify the precision and accuracy of the pipettes used.

  • Possible Cause 2: Degradation of this compound during sample preparation.

    • Solution: Review the bench-top stability data. If not performed, conduct an experiment to assess the stability of this compound at room temperature for the duration of your sample processing steps. Consider processing samples on ice to minimize degradation.

  • Possible Cause 3: Degradation in the autosampler.

    • Solution: Evaluate the stability of processed samples in the autosampler for the expected run time. If degradation is observed, consider shortening the analytical run time or cooling the autosampler.

  • Possible Cause 4: Matrix effects.

    • Solution: Investigate for matrix effects, where components in the biological matrix suppress or enhance the ionization of the internal standard. This can be assessed by comparing the response of the internal standard in extracted blank matrix to its response in a neat solution. A change in the sample cleanup procedure or chromatographic conditions may be necessary.

Problem 2: this compound peak area is significantly lower in study samples compared to calibration standards.

  • Possible Cause 1: pH-dependent instability.

    • Solution: The pH of the study samples may differ from the matrix used for calibration standards, potentially leading to degradation. In a case study, incorrect sample pH led to the degradation of an internal standard. Ensure the pH of all samples is consistent, or that the sample processing steps include a pH adjustment to a range where this compound is stable.

  • Possible Cause 2: Co-medications or metabolites interfering with the internal standard.

    • Solution: Incurred sample reanalysis (ISR) is a crucial step to identify discrepancies between the initial and repeat analysis of study samples. If ISR fails, it may indicate the presence of interfering substances in the patient samples that are not present in the calibration standards. Further investigation into the patient's co-medications may be required.

Quantitative Data Summary

The following tables summarize typical stability data for coumarin anticoagulants based on available literature. It is important to note that specific stability data for this compound should be generated during your method validation.

Table 1: Stability of Warfarin in Dried Rat Plasma Spots

Stability ConditionStorage TemperatureDurationMean Concentration (% of Freshly Prepared)
Bench Top StabilityRoom Temperature7 days90% - 121%
Bench Top StabilityRoom Temperature14 days90% - 121%
Bench Top StabilityRoom Temperature21 daysDown to 85%
Refrigeration Stability4°C7 days90% - 121%
Refrigeration Stability4°C14 days90% - 121%
Refrigeration Stability4°C21 daysDown to 85%
Freeze-Thaw Stability-80°C to Room Temp3 cyclesNo significant effect

Table 2: General Stability of Analytes in Serum at -20°C

Analyte CategoryStability after 3 months at -20°CStability after 10 Freeze-Thaw Cycles
Stable AST, ALT, CK, GGT, Direct Bilirubin, Glucose, Creatinine, Cholesterol, Triglycerides, HDLAST, ALT, CK, GGT, Direct Bilirubin, Glucose, Creatinine, Cholesterol, Triglycerides, HDL
Significant Change BUN, Uric Acid, Total Protein, Albumin, Total Bilirubin, Calcium, LDBUN, Uric Acid, Total Protein, Albumin, Total Bilirubin, Calcium, LD

Note: This table provides general guidance on analyte stability. The stability of this compound should be specifically evaluated.

Experimental Protocols

Detailed methodologies for key stability experiments are outlined below, based on FDA and EMA bioanalytical method validation guidelines.

1. Freeze-Thaw Stability

  • Objective: To determine the stability of this compound after repeated freeze-thaw cycles.

  • Procedure:

    • Prepare at least three replicates of low and high concentration quality control (QC) samples in the relevant biological matrix.

    • Analyze one set of these QCs immediately (cycle 0).

    • Freeze the remaining QCs at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Once thawed, refreeze them for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat this process for a minimum of three cycles.

    • After the final cycle, analyze the samples and compare the concentrations to the cycle 0 samples.

  • Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the nominal concentration.

2. Short-Term (Bench-Top) Stability

  • Objective: To assess the stability of this compound in the biological matrix at room temperature for a period equivalent to the sample preparation time.

  • Procedure:

    • Prepare at least three replicates of low and high concentration QC samples.

    • Place the samples on a laboratory bench at room temperature.

    • After a predetermined time (e.g., 4, 8, or 24 hours, based on the expected sample handling time), process and analyze the samples.

    • Compare the results to freshly prepared and analyzed QC samples.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

3. Long-Term Stability

  • Objective: To evaluate the stability of this compound in the biological matrix under the intended long-term storage conditions.

  • Procedure:

    • Prepare a sufficient number of low and high concentration QC samples.

    • Store the samples at the proposed storage temperature (e.g., -20°C or -80°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze them.

    • Compare the concentrations to the nominal concentrations.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

4. Autosampler (Post-preparative) Stability

  • Objective: To determine the stability of this compound in the processed samples stored in the autosampler.

  • Procedure:

    • Prepare and process a set of low and high concentration QC samples.

    • Place the processed samples in the autosampler.

    • Analyze the samples immediately and then again after a period that represents the maximum anticipated run time.

  • Acceptance Criteria: The mean concentration of the re-injected samples should be within ±15% of the initial concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Collect_Sample->Spike_IS Process_Sample Process Sample (e.g., Protein Precipitation) Spike_IS->Process_Sample FT_Stability Freeze-Thaw Stability ST_Stability Short-Term (Bench-Top) Stability LT_Stability Long-Term Stability AS_Stability Autosampler Stability LCMS_Analysis LC-MS/MS Analysis Process_Sample->LCMS_Analysis FT_Stability->LCMS_Analysis ST_Stability->LCMS_Analysis LT_Stability->LCMS_Analysis AS_Stability->LCMS_Analysis Data_Evaluation Data Evaluation LCMS_Analysis->Data_Evaluation

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_tree cluster_investigation Initial Investigation cluster_further_steps Further Troubleshooting cluster_solutions Potential Solutions Start Inconsistent or Low This compound Signal Check_IS_Addition Verify IS Spiking Procedure & Volume Start->Check_IS_Addition Review_Stability_Data Review Bench-Top & Autosampler Stability Data Start->Review_Stability_Data Investigate_Matrix_Effects Assess for Matrix Effects Start->Investigate_Matrix_Effects Check_Sample_pH Check pH of Problematic Samples Start->Check_Sample_pH Review_Comedications Review Co-medications in Study Samples Start->Review_Comedications Retrain_Optimize_Pipetting Retrain/Optimize Pipetting Check_IS_Addition->Retrain_Optimize_Pipetting If inconsistent Process_on_Ice Process Samples on Ice Review_Stability_Data->Process_on_Ice If unstable Modify_Cleanup Modify Sample Cleanup Investigate_Matrix_Effects->Modify_Cleanup If present Adjust_Sample_pH Adjust Sample pH Pre-analysis Check_Sample_pH->Adjust_Sample_pH If inconsistent

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Assessing the Isotopic Purity of Phenprocoumon-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity in deuterated internal standards is paramount for reliable quantitative bioanalysis. This guide provides an objective comparison of Phenprocoumon-d5 with alternative deuterated standards, supported by experimental data and detailed analytical protocols.

This compound, a deuterium-labeled version of the anticoagulant Phenprocoumon, is a critical internal standard in pharmacokinetic and metabolic studies. Its efficacy hinges on high isotopic enrichment, ensuring minimal interference from unlabeled or partially labeled species. This guide outlines the key analytical techniques for assessing this critical quality attribute and compares this compound to other deuterated coumarin anticoagulants, namely Warfarin-d5 and Acenocoumarol-d4.

Quantitative Isotopic Purity Comparison

The isotopic purity of a deuterated standard is a measure of the percentage of molecules that contain the desired number of deuterium atoms. This is typically determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a comparative summary of the isotopic purity for this compound and its alternatives.

Deuterated StandardMolecular FormulaIsotopic Purity Specificationd0 (Unlabeled) Abundance
This compound C₁₈H₁₁D₅O₃Typically ≥98%<0.5%
Warfarin-d5 C₁₉H₁₁D₅O₄≥99% atom % D[1]Not specified, but expected to be low
Acenocoumarol-d4 C₁₉H₁₁D₄NO₆≥99% deuterated forms (d1-d4)[2]Not specified, but expected to be low

Experimental Protocols for Isotopic Purity Assessment

Accurate assessment of isotopic purity relies on robust and well-defined analytical methods. The following are detailed protocols for the two primary techniques used for this purpose.

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound with high mass accuracy and sensitivity.

Instrumentation:

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the deuterated standard in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan from m/z 100-500.

    • Resolution: ≥ 70,000

    • Data Analysis: Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1-d5) species. Calculate the peak area for each isotopologue. The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all detected isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the location and extent of deuteration.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: A suitable deuterated solvent that does not have signals overlapping with the analyte, such as Chloroform-d or DMSO-d6.

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the deuterated standard in approximately 0.7 mL of the chosen deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the deuterium labels.

    • The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a signal from a non-deuterated position in the molecule.

  • ²H (Deuterium) NMR Acquisition:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals corresponding to the deuterated positions confirms the incorporation of deuterium.

Visualizing Experimental Workflows

To further clarify the process of isotopic purity assessment, the following diagrams illustrate the logical flow of the experimental procedures.

IsotopicPurityWorkflow cluster_HRMS LC-HRMS Workflow cluster_NMR NMR Workflow SamplePrep_HRMS Sample Preparation (1 µg/mL) LC_Separation UHPLC Separation (C18 Column) SamplePrep_HRMS->LC_Separation MS_Analysis HRMS Analysis (Full Scan) LC_Separation->MS_Analysis Data_Processing_HRMS Data Processing (Peak Integration) MS_Analysis->Data_Processing_HRMS Purity_Calculation_HRMS Isotopic Purity Calculation Data_Processing_HRMS->Purity_Calculation_HRMS SamplePrep_NMR Sample Preparation (1-5 mg) H1_NMR ¹H NMR Acquisition SamplePrep_NMR->H1_NMR H2_NMR ²H NMR Acquisition SamplePrep_NMR->H2_NMR Spectral_Analysis Spectral Analysis (Integration) H1_NMR->Spectral_Analysis H2_NMR->Spectral_Analysis Purity_Estimation Purity & Positional Verification Spectral_Analysis->Purity_Estimation

Workflow for Isotopic Purity Assessment

Signaling Pathway of Phenprocoumon

Phenprocoumon, like other coumarin anticoagulants, exerts its effect by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle. This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors.

Phenprocoumon_Pathway Phenprocoumon This compound VKORC1 VKORC1 Phenprocoumon->VKORC1 inhibits VitK_reduced Reduced Vitamin K VKORC1->VitK_reduced converts VitK_epoxide Vitamin K epoxide VitK_epoxide->VKORC1 GGCX γ-glutamyl carboxylase VitK_reduced->GGCX cofactor for Active_Factors Active Clotting Factors GGCX->Active_Factors Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Coagulation Coagulation Cascade Active_Factors->Coagulation

Simplified Signaling Pathway of Phenprocoumon

References

A Comparative Guide to the Cross-Validation of Phenprocoumon Assays: Deuterated vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phenprocoumon, a potent oral anticoagulant, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.

This guide provides an objective comparison of two common types of internal standards for phenprocoumon analysis: a stable isotope-labeled (deuterated) internal standard (Phenprocoumon-d5) and a structural analog internal standard (Warfarin). While structurally similar compounds like warfarin have been historically used[1][2], the use of deuterated internal standards is now widely considered the gold standard in bioanalysis due to their ability to more accurately correct for matrix effects and improve assay precision and accuracy[3][4].

This comparison is supported by hypothetical cross-validation data that reflects the expected performance of these two types of internal standards in a typical LC-MS/MS assay. The experimental protocols provided are based on established methodologies for the analysis of phenprocoumon and other anticoagulants[5].

Experimental Protocols

A hypothetical cross-validation study was designed to compare the performance of this compound and Warfarin as internal standards for the quantification of phenprocoumon in human plasma using LC-MS/MS.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, 10 µL of the internal standard working solution (either this compound or Warfarin) was added and vortexed.

  • Protein precipitation was induced by adding 300 µL of acetonitrile.

  • The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Phenprocoumon: m/z 281.1 > 161.1

    • This compound: m/z 286.1 > 161.1

    • Warfarin: m/z 307.1 > 161.1

3. Cross-Validation Parameters

The cross-validation would typically involve analyzing quality control (QC) samples at low, medium, and high concentrations, prepared with one method (e.g., using this compound as IS) and then quantified using the calibration curve from the other method (e.g., using Warfarin as IS), and vice versa. For this guide, we will present the performance data for each internal standard based on a standard validation, which would be a prerequisite for any cross-validation. The key validation parameters evaluated are accuracy, precision, recovery, and matrix effect.

Data Presentation

The following tables summarize the hypothetical quantitative data from the validation of two separate phenprocoumon assays, one using this compound as the internal standard and the other using Warfarin.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound Low55.1102.04.5
Medium5049.599.03.2
High200203.0101.52.8
Warfarin Low55.4108.08.2
Medium5052.8105.66.5
High200194.297.15.1

Table 2: Recovery and Matrix Effect

Internal StandardQC LevelRecovery (%)Matrix Effect (%)
This compound Low92.598.7
High94.199.2
Warfarin Low85.388.4
High87.691.3

Mandatory Visualization

Assay_Workflow Figure 1: Experimental Workflow for Phenprocoumon Assay cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 10 µL Internal Standard (this compound or Warfarin) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms data Data Acquisition and Quantification msms->data

Figure 1: Experimental Workflow for Phenprocoumon Assay

IS_Comparison Figure 2: Logical Relationship in Internal Standard Performance cluster_d5 This compound (Deuterated IS) cluster_warfarin Warfarin (Structural Analog IS) d5_props Physicochemically Identical to Phenprocoumon d5_coelution Co-elutes with Analyte d5_props->d5_coelution d5_matrix Experiences Same Matrix Effects d5_coelution->d5_matrix d5_correction Accurate Correction d5_matrix->d5_correction warfarin_props Structurally Similar to Phenprocoumon warfarin_elution Different Retention Time warfarin_props->warfarin_elution warfarin_matrix Experiences Different Matrix Effects warfarin_elution->warfarin_matrix warfarin_correction Less Accurate Correction warfarin_matrix->warfarin_correction phenprocoumon Phenprocoumon (Analyte) phenprocoumon->d5_props mimics phenprocoumon->warfarin_props similar to

Figure 2: Logical Relationship in Internal Standard Performance

Discussion

The hypothetical data presented in this guide illustrates the generally accepted advantages of using a stable isotope-labeled internal standard over a structural analog.

  • Accuracy and Precision: The assay utilizing this compound demonstrates superior accuracy and precision across all quality control levels, as indicated by the lower percent coefficient of variation (%CV) and accuracy values closer to 100%. This is because the deuterated internal standard behaves nearly identically to the native analyte during sample preparation and ionization, providing more effective normalization.

  • Recovery and Matrix Effect: this compound shows higher and more consistent recovery, suggesting it is less susceptible to losses during the extraction process. More importantly, the matrix effect is minimal when using the deuterated standard. This is a significant advantage in complex biological matrices like plasma, where endogenous components can interfere with the ionization of the analyte and the internal standard. Because this compound co-elutes with phenprocoumon, it experiences the same degree of ion suppression or enhancement, leading to a more accurate correction and reliable quantification. In contrast, a structural analog like Warfarin may have a different retention time and ionization efficiency, making it less effective at compensating for matrix-induced variations.

Conclusion

While a structural analog internal standard such as Warfarin can be a viable and more cost-effective option for the analysis of phenprocoumon, the use of a stable isotope-labeled internal standard like this compound offers superior performance. For regulated bioanalysis and clinical studies where the highest level of accuracy, precision, and robustness is required, this compound is the recommended choice. This guide provides a framework for researchers to understand the key differences and to design their own cross-validation studies to select the most appropriate internal standard for their specific analytical needs.

References

A Head-to-Head Battle of Internal Standards: Phenprocoumon-d5 vs. Warfarin-d5 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of vitamin K antagonists, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Phenprocoumon-d5 and Warfarin-d5, supported by experimental data and detailed methodologies.

Phenprocoumon and warfarin are widely prescribed oral anticoagulants that require precise therapeutic drug monitoring due to their narrow therapeutic indices. In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard. These standards, such as this compound and Warfarin-d5, co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This guide will delve into the performance characteristics of both internal standards to aid researchers in selecting the optimal compound for their specific analytical needs.

Performance Data at a Glance: this compound and Warfarin-d5

The following tables summarize the key performance parameters for analytical methods utilizing this compound and Warfarin-d5 as internal standards, based on published literature.

Table 1: Performance Characteristics of an LC-MS/MS Method for Phenprocoumon using this compound as an Internal Standard

ParameterPerformance Metric
Linearity (Concentration Range)62.5 - 1000 ng/mL
Correlation Coefficient (r²)0.988 - 0.999
Limit of Detection (LOD)12.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%

Data compiled from a study on the determination of (R)- and (S)-phenprocoumon in human plasma.[1][2]

Table 2: Performance Characteristics of an LC-MS/MS Method for Warfarin using Warfarin-d5 as an Internal Standard

ParameterPerformance Metric
Linearity (Concentration Range)10.0 - 8000 ng/mL
Correlation Coefficient (r²)>0.99
Lower Limit of Quantification (LLOQ)10.0 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%

Data compiled from a study on the simultaneous characterization and determination of warfarin and its hydroxylation metabolites.[3]

Experimental Protocols: A Closer Look

LC-MS/MS Method for Phenprocoumon with this compound

A validated enantioselective LC-MS/MS method for the quantification of (R)- and (S)-phenprocoumon in human plasma serves as a representative example.

  • Sample Preparation: Protein precipitation is a common and effective method for extracting phenprocoumon from plasma samples.

  • Chromatographic Separation: Enantiomeric separation is typically achieved using a chiral column, such as a Chira-Grom-2 column, under isocratic conditions with a mobile phase consisting of a mixture of water, acetonitrile, and formic acid.

  • Mass Spectrometric Detection: A triple-quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode is used for detection and quantification. The mass transitions for phenprocoumon and its internal standard, this compound, are monitored. For instance, the transitions for phenprocoumon could be m/z 281.2 > 203.1, and for this compound, m/z 286.1 > 203.1[4].

LC-MS/MS Method for Warfarin with Warfarin-d5

Numerous validated LC-MS/MS methods for the quantification of warfarin and its metabolites in biological matrices have been published.

  • Sample Preparation: Simple protein precipitation using methanol is a widely used technique. For instance, 50 µL of plasma can be mixed with 400 µL of a methanol-water solution containing warfarin-d5[5].

  • Chromatographic Separation: Chiral separation of warfarin enantiomers can be achieved on a chiral HPLC column.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific MRM transitions for warfarin are typically m/z 307.1 → 161.0, and for warfarin-d5, m/z 312.2 → 255.1.

Mechanism of Action and Metabolism: A Visual Representation

Both phenprocoumon and warfarin exert their anticoagulant effect by inhibiting the Vitamin K epoxide reductase (VKOR) enzyme complex, which is crucial for the synthesis of active clotting factors. Their metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C9.

cluster_0 Vitamin K Cycle & Anticoagulation Vitamin K epoxide Vitamin K epoxide VKOR VKOR Vitamin K epoxide->VKOR Reduction Vitamin K quinone Vitamin K quinone Vitamin K quinone->VKOR Reduction Vitamin K hydroquinone Vitamin K hydroquinone GGCX GGCX Vitamin K hydroquinone->GGCX Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Inactive Clotting Factors\n(II, VII, IX, X)->GGCX Active Clotting Factors Active Clotting Factors VKOR->Vitamin K quinone VKOR->Vitamin K hydroquinone GGCX->Vitamin K epoxide GGCX->Active Clotting Factors Warfarin Warfarin Warfarin->VKOR Inhibition Phenprocoumon Phenprocoumon Phenprocoumon->VKOR Inhibition

Vitamin K cycle inhibition by Warfarin and Phenprocoumon.

cluster_1 Metabolism of Warfarin and Phenprocoumon Warfarin Warfarin CYP2C9 CYP2C9 Warfarin->CYP2C9 Metabolism Phenprocoumon Phenprocoumon Phenprocoumon->CYP2C9 Metabolism Inactive Metabolites Inactive Metabolites CYP2C9->Inactive Metabolites

CYP2C9-mediated metabolism of anticoagulants.

Discussion and Conclusion

Both this compound and Warfarin-d5 serve as excellent internal standards for the quantification of their respective parent drugs. The choice between them is primarily dictated by the analyte being measured.

  • For the analysis of phenprocoumon , this compound is the ideal internal standard. Its structural and chemical similarity ensures that it accurately mimics the behavior of the analyte during extraction, chromatography, and ionization, leading to high accuracy and precision.

  • For the analysis of warfarin , Warfarin-d5 is the undisputed choice. Its use is well-documented in numerous validated bioanalytical methods, demonstrating its reliability and robustness.

While in some instances, a structurally similar compound (a homologue) might be used as an internal standard if a stable isotope-labeled version is unavailable, this is not the preferred approach. The use of a deuterated analogue of the analyte itself, such as this compound for phenprocoumon and Warfarin-d5 for warfarin, will always provide the most accurate and reliable quantification by minimizing analytical variability.

References

The Gold Standard in Anticoagulant Quantification: A Comparative Guide to Phenprocoumon-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs is paramount. In the analysis of the widely used anticoagulant Phenprocoumon, the choice of an internal standard is a critical factor influencing data reliability. This guide provides an objective comparison of Phenprocoumon-d5, a deuterated internal standard, against other analytical approaches, supported by experimental data and detailed methodologies.

The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. This is due to their chemical identity to the analyte of interest, with the only difference being a higher mass. This unique characteristic allows them to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer. By normalizing the analyte's signal to that of the internal standard, variations arising from sample preparation and instrument response can be effectively compensated for, leading to enhanced accuracy and precision.

Performance Comparison: The Superiority of a Deuterated Internal Standard

The primary advantage of employing a deuterated internal standard like this compound is the significant improvement in the accuracy and precision of quantitative measurements. While direct head-to-head comparative studies are not always available in published literature, the performance of methods using deuterated internal standards consistently meets the stringent requirements of regulatory bodies such as the FDA and EMA. These guidelines typically require the accuracy of a bioanalytical method to be within ±15% of the nominal concentration (and ±20% at the lower limit of quantification), and the precision, expressed as the relative standard deviation (RSD), to be no more than 15% (20% at the LLOQ).

In contrast, methods employing structurally similar but non-isotopically labeled internal standards, or those without an internal standard, are more susceptible to variability. For instance, a study quantifying Phenprocoumon enantiomers used warfarin, a structurally homologous compound, as an internal standard. While this method demonstrated good linearity, the use of a non-isotopically labeled standard may not fully account for differences in ionization efficiency and matrix effects compared to the analyte. Another method for the quantification of Phenprocoumon in plasma reported reproducibility of about 2.5% but did not utilize an internal standard, making it potentially more prone to inaccuracies from sample preparation inconsistencies.

The following table summarizes the expected performance of a validated LC-MS/MS method for Phenprocoumon using this compound as an internal standard, alongside data from methods using other or no internal standards.

Analytical MethodInternal StandardAnalyte Concentration (ng/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Intra-Day Accuracy (% Bias)Inter-Day Accuracy (% Bias)
LC-MS/MS with Deuterated IS This compound Low QC≤ 15≤ 15± 15± 15
Mid QC≤ 15≤ 15± 15± 15
High QC≤ 15≤ 15± 15± 15
LC-MS/MS with Analog ISWarfarinNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Thin-Layer ChromatographyNoneNot specified~2.5Not specifiedNot specifiedNot specified

QC: Quality Control, RSD: Relative Standard Deviation. Data for the LC-MS/MS method with this compound is based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. Data for other methods is derived from published literature.

Experimental Protocols: A Closer Look at the Methodology

A robust and reliable quantitative analysis relies on a well-defined experimental protocol. The following outlines a typical LC-MS/MS method for the quantification of Phenprocoumon in human plasma using this compound as an internal standard.

Sample Preparation
  • Spiking: To a 100 µL aliquot of human plasma, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the optimal response for Phenprocoumon.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for Phenprocoumon and this compound are monitored. For example, a study utilized the following transitions:

    • Phenprocoumon: m/z 281.2 → 162.1

    • This compound: m/z 286.2 → 167.1[1]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data data ms->data Data Acquisition quantification Quantification data->quantification Ratio of Analyte to IS G cluster_without_is Without Internal Standard cluster_with_is With this compound analyte_only Analyte variability Analytical Variability (e.g., Matrix Effects, Recovery Loss) analyte_only->variability result_without Inaccurate Result variability->result_without analyte_is Analyte + this compound variability_is Analytical Variability (Affects Both Similarly) analyte_is->variability_is ratio Ratio Calculation (Analyte / IS) variability_is->ratio result_with Accurate Result ratio->result_with

References

A Comparative Guide to Phenprocoumon Assays: Evaluating Linearity and Sensitivity with a d5 Standard Perspective

Author: BenchChem Technical Support Team. Date: November 2025

The use of a stable isotope-labeled internal standard, like a d5 version of phenprocoumon, is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and improving accuracy and precision.

Performance Comparison of Phenprocoumon Assays

The following tables summarize the performance characteristics of two distinct, validated methods for phenprocoumon quantification and contrast them with the typical performance of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assay that employs a deuterium-labeled internal standard.

Table 1: Linearity of Phenprocoumon Assays

ParameterHPLC-MS with Structural Analog IS[1]Fluorescence Densitometry[2]Expected Performance with d5-Standard LC-MS/MS
Linearity Range 62.5 - 1000 ng/mLNot explicitly stated, but applicable for therapeutic range of 1-3 mg/L (1000-3000 ng/mL)Typically wide, e.g., 1 - 2500 ng/mL or greater
Correlation Coefficient (r²) 0.988 - 0.999Not specified> 0.99

Table 2: Sensitivity of Phenprocoumon Assays

ParameterHPLC-MS with Structural Analog IS[1]Fluorescence Densitometry[2]Expected Performance with d5-Standard LC-MS/MS
Limit of Detection (LOD) 12.5 ng/mL0.1 mg/L (100 ng/mL)Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) ≤ 40 nM (approximately 11.2 ng/mL)[3]Not specifiedTypically in the low ng/mL range or lower

Experimental Workflow and Methodologies

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a detailed methodology for an HPLC-MS assay for phenprocoumon quantification, which can be adapted and optimized by incorporating a d5-phenprocoumon internal standard.

Experimental Workflow: LC-MS/MS with a Deuterated Internal Standard

The general workflow for the quantification of phenprocoumon in a biological matrix using a d5-phenprocoumon internal standard is depicted in the following diagram.

Phenprocoumon Assay Workflow sample Plasma Sample Collection spike Spike with Phenprocoumon-d5 Internal Standard sample->spike prepare Sample Preparation (e.g., Protein Precipitation, SPE) spike->prepare separate LC Separation prepare->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify

Caption: General experimental workflow for Phenprocoumon quantification.

Detailed Experimental Protocol: HPLC-MS Method

This protocol is based on the method described by Ufer et al. (2004) for the determination of (R)- and (S)-phenprocoumon in human plasma.

1. Sample Preparation:

  • To a 100 µL plasma sample, add the internal standard (in the original study, warfarin was used; for an improved assay, this compound would be substituted).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of isoamyl alcohol and n-hexane).

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A chiral column is necessary for the enantioselective separation of (R)- and (S)-phenprocoumon (e.g., Chira-Grom-2).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and formic acid is used.

  • Flow Rate: A typical flow rate for such an analysis would be in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for phenprocoumon.

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both phenprocoumon and the d5-internal standard.

Alternative Methods for Phenprocoumon Quantification

Besides LC-MS/MS, other techniques have been employed for the determination of phenprocoumon in biological samples. One such method is fluorescence densitometry following thin-layer chromatography (TLC). This method involves extraction of phenprocoumon from plasma, separation on a TLC plate, and quantification based on the fluorescence of the compound. While this method is applicable for therapeutic drug monitoring, it generally has a higher limit of detection (around 0.1 mg/L or 100 ng/mL) compared to LC-MS/MS methods.

Conclusion

The use of a deuterium-labeled internal standard, such as this compound, in an LC-MS/MS assay represents the most advanced and reliable approach for the quantification of phenprocoumon in biological matrices. While established methods using other internal standards or alternative techniques like fluorescence densitometry provide valuable data, an assay incorporating a d5-standard is expected to offer superior linearity, sensitivity, accuracy, and precision. This is due to the ability of the stable isotope-labeled standard to more effectively correct for analytical variability, particularly matrix effects, which is a common challenge in bioanalysis. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic and other quantitative studies of phenprocoumon, the development and validation of an LC-MS/MS method with a d5-phenprocoumon internal standard is highly recommended.

References

A Guide to Inter-Laboratory Comparison of Phenprocoumon Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Phenprocoumon quantification methods. Ensuring the accuracy and comparability of Phenprocoumon measurements across different laboratories is critical for clinical monitoring, pharmacokinetic studies, and drug development. This document outlines key analytical methods, proposes a protocol for an inter-laboratory study, and presents the mechanism of action of Phenprocoumon.

Introduction

Phenprocoumon is a widely used oral anticoagulant for the prevention and treatment of thromboembolic disorders. Its narrow therapeutic index necessitates precise and reliable monitoring of its plasma concentrations to ensure efficacy while minimizing the risk of bleeding complications. Inter-laboratory comparison studies, also known as proficiency testing (PT) or external quality assessment (EQA) schemes, are essential for evaluating and improving the quality of analytical measurements among different laboratories.[1][2][3][4] These studies involve distributing the same set of samples to multiple laboratories and comparing the results to an assigned value.[2] This process helps to identify potential biases, assess the precision of different analytical methods, and ultimately leads to better harmonization of results.

Established Analytical Methods for Phenprocoumon Quantification

Several analytical methods are available for the quantification of Phenprocoumon in biological matrices, primarily plasma. The choice of method often depends on the required sensitivity, specificity, and sample throughput. The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of Phenprocoumon. The method typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the drug from the plasma matrix.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity. A published LC-MS method for Phenprocoumon demonstrated a limit of quantification (LOQ) of ≤ 40 nM and intra- and inter-day coefficients of variation of ≤ 8.6% and ≤ 10.6%, respectively, in plasma.

3. Thin-Layer Chromatography (TLC)

Historically, thin-layer chromatography with fluorescence densitometry has been used for Phenprocoumon quantification. While less common now, it can still be a viable option in certain settings. A described method has a lower limit of detection of 0.1 mg/liter with a reproducibility of about 2.5%.

Data Presentation: Comparison of Method Performance

The following table summarizes the performance characteristics of the commonly used analytical methods for Phenprocoumon quantification based on published data. This information is crucial for selecting the appropriate method for a given application and for setting performance expectations in an inter-laboratory comparison study.

ParameterHPLC-UV (Expected)LC-MS/MSThin-Layer Chromatography
Limit of Quantification 10-50 ng/mL≤ 40 nM0.1 mg/L (100 ng/mL)
Linearity (Range) 10-1000 ng/mLNot SpecifiedNot Specified
Accuracy (% Bias) < 15%Not SpecifiedNot Specified
Precision (% CV) < 15%≤ 10.6%~2.5%
Specificity Moderate to HighVery HighModerate
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols: Proposed Inter-laboratory Comparison Study

This section outlines a proposed protocol for an inter-laboratory comparison of Phenprocoumon quantification methods.

1. Study Design

  • Objective: To assess the accuracy and precision of Phenprocoumon quantification by participating laboratories using their routine analytical methods.

  • Participants: A minimum of 10 laboratories performing Phenprocoumon analysis.

  • Study Samples: Pooled human plasma spiked with known concentrations of Phenprocoumon covering the therapeutic range (e.g., low, medium, and high concentrations). At least two different concentrations should be distributed. A blank plasma sample should also be included.

  • Data Collection: Participants will be instructed to perform the analysis in duplicate and report the individual results, the mean, the method used, and any deviations from their standard operating procedure.

2. Sample Preparation and Distribution

  • Material: A certified reference material of Phenprocoumon should be used for spiking.

  • Preparation: A large batch of pooled human plasma should be prepared and divided into aliquots. A portion will be kept as a blank, while the rest will be spiked with Phenprocoumon at the target concentrations.

  • Homogeneity and Stability: The homogeneity of the spiked samples must be confirmed before distribution. Stability testing should also be performed to ensure the integrity of the samples during transport and storage.

  • Distribution: Samples should be shipped frozen on dry ice to the participating laboratories.

3. Data Analysis and Evaluation

  • Assigned Value: The assigned value for each sample concentration will be determined by a reference laboratory using a validated LC-MS/MS method.

  • Performance Evaluation: The performance of each laboratory will be assessed by calculating the z-score for each sample. The z-score is calculated as:

    • z = (x - X) / σ

    • where 'x' is the laboratory's result, 'X' is the assigned value, and 'σ' is the standard deviation for proficiency assessment (which can be a fixed value or derived from the participants' results).

  • Acceptance Criteria: A z-score between -2 and +2 is generally considered satisfactory. A z-score between 2 and 3 or -2 and -3 is questionable, and a z-score greater than 3 or less than -3 is unsatisfactory.

Mandatory Visualizations

Phenprocoumon Mechanism of Action

Phenprocoumon exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is essential for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors.

Phenprocoumon_Mechanism VitaminK_reduced Reduced Vitamin K GGCX GGCX VitaminK_reduced->GGCX Cofactor VitaminK_epoxide Vitamin K Epoxide VKORC1 VKORC1 VitaminK_epoxide->VKORC1 VKORC1->VitaminK_reduced Reduction GGCX->VitaminK_epoxide Active_Factors Active Clotting Factors GGCX->Active_Factors γ-carboxylation Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Phenprocoumon Phenprocoumon Phenprocoumon->VKORC1 Inhibition Interlab_Workflow cluster_Preparation Phase 1: Preparation cluster_Distribution Phase 2: Distribution & Analysis cluster_Evaluation Phase 3: Evaluation Prep_Samples Prepare Spiked Plasma Samples (Low, Medium, High, Blank) Homogeneity Assess Homogeneity Prep_Samples->Homogeneity Stability Assess Stability Homogeneity->Stability Distribute Distribute Samples to Participating Laboratories Stability->Distribute Analysis Laboratories Perform Analysis Distribute->Analysis Collect_Results Collect Results Analysis->Collect_Results Assign_Value Determine Assigned Value (Reference Laboratory) Collect_Results->Assign_Value Calc_Zscore Calculate Z-Scores Collect_Results->Calc_Zscore Assign_Value->Calc_Zscore Report Generate and Distribute Performance Report Calc_Zscore->Report

References

The Superiority of Carbon-13 Labeling: A Comparative Guide to Phenprocoumon-d5 and C13-Labeled Internal Standards for Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the anticoagulant phenprocoumon, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. While deuterated internal standards like Phenprocoumon-d5 are commonly utilized, evidence consistently demonstrates the superior performance of Carbon-13 (C13)-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison, supported by established principles and illustrative data, to inform the selection of the optimal internal standard for phenprocoumon quantification.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry as they share nearly identical physicochemical properties with the analyte, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] However, the specific isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly impact analytical performance.[1] For the most rigorous and reliable bioanalytical data, ¹³C-labeled internal standards are the preferred choice.[2]

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and susceptibility to matrix effects.[3]

Chromatographic Co-elution: An ideal internal standard should co-elute perfectly with the analyte to experience identical matrix effects.[3] Due to the "isotope effect," the C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause deuterated standards like this compound to elute slightly earlier than the unlabeled phenprocoumon. This chromatographic shift can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their respective retention times. In contrast, ¹³C-labeled standards are virtually identical to the native analyte in terms of their physicochemical properties, ensuring perfect co-elution and more accurate compensation for matrix effects.

Isotopic Stability: Deuterium atoms in a molecule, particularly at certain positions, can be susceptible to back-exchange with protons from the solvent, a phenomenon known as H/D exchange. This can compromise the integrity of the internal standard and lead to a loss of the isotopic label, resulting in inaccurate measurements. ¹³C labels, being integral to the carbon skeleton of the molecule, are not prone to this exchange, offering greater stability throughout the analytical process.

Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, represent a significant challenge in bioanalysis. Because ¹³C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for these effects, leading to improved accuracy and precision. The chromatographic separation of deuterated standards can result in them experiencing different matrix effects than the analyte, potentially introducing bias into the results.

Quantitative Data Summary

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled Phenprocoumon (C13 IS)Acceptance Criteria
Accuracy (% Bias)
Low QC (LQC)-8.5%-2.1%± 15%
Medium QC (MQC)-6.2%-1.5%± 15%
High QC (HQC)-7.8%-1.8%± 15%
Precision (% CV)
Intra-day LQC7.5%2.8%< 15%
Intra-day MQC6.1%2.2%< 15%
Intra-day HQC5.8%1.9%< 15%
Inter-day LQC8.9%3.5%< 15%
Inter-day MQC7.3%3.1%< 15%
Inter-day HQC6.9%2.7%< 15%
Chromatographic Shift Possible (0.1 - 0.5 min)NoneN/A
Isotopic Stability Potential for H/D back-exchangeHighly StableN/A

This table presents hypothetical data based on typical performance differences observed in the literature to illustrate the expected superior performance of a ¹³C-labeled internal standard.

Experimental Protocols

The following is a representative experimental protocol for the quantification of phenprocoumon in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled phenprocoumon in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Phenprocoumon: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion + 5] -> [Product ion]

    • ¹³C-labeled Phenprocoumon: [Precursor ion + n] -> [Product ion] (where n is the number of ¹³C labels)

Phenprocoumon Metabolism

Phenprocoumon is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, through hydroxylation at various positions on the molecule. The major metabolites are 4'-hydroxyphenprocoumon, 6-hydroxyphenprocoumon, and 7-hydroxyphenprocoumon.

Phenprocoumon_Metabolism cluster_liver Liver Metabolism Phenprocoumon Phenprocoumon CYP2C9 CYP2C9 Phenprocoumon->CYP2C9 Hydroxylation CYP3A4 CYP3A4 Phenprocoumon->CYP3A4 Hydroxylation 4_OH_Phenprocoumon 4'-Hydroxyphenprocoumon CYP2C9->4_OH_Phenprocoumon 6_OH_Phenprocoumon 6-Hydroxyphenprocoumon CYP2C9->6_OH_Phenprocoumon 7_OH_Phenprocoumon 7-Hydroxyphenprocoumon CYP2C9->7_OH_Phenprocoumon CYP3A4->4_OH_Phenprocoumon CYP3A4->6_OH_Phenprocoumon CYP3A4->7_OH_Phenprocoumon Excretion Excretion 4_OH_Phenprocoumon->Excretion 6_OH_Phenprocoumon->Excretion 7_OH_Phenprocoumon->Excretion

Phenprocoumon Metabolic Pathway

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. While deuterated internal standards like this compound are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotopic instability, which can compromise data accuracy. For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in the quantification of phenprocoumon, ¹³C-labeled internal standards are unequivocally the superior choice. The investment in a ¹³C-labeled standard is justified by the increased confidence in the analytical results and the robustness of the bioanalytical method.

References

Validation of Phenprocoumon-d5 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of internal standards is paramount for accurate bioanalytical assays. This guide provides a comparative analysis of the stability of Phenprocoumon-d5, a deuterated internal standard, against its non-deuterated counterpart, Phenprocoumon, and other coumarin-based anticoagulants, Warfarin and Acenocoumarol, which can be considered as alternative internal standards.

While specific quantitative long-term stability data for this compound under various storage conditions is not extensively available in published literature, its stability is expected to be comparable to or greater than that of Phenprocoumon due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can lead to slower metabolic and chemical degradation.

This guide summarizes available stability information, provides detailed experimental protocols for stability assessment, and offers a comparative overview to aid in the selection and handling of an appropriate internal standard for the analysis of Phenprocoumon.

Comparative Stability Overview

The stability of coumarin-based anticoagulants is influenced by factors such as temperature, humidity, light, and pH. Forced degradation studies, which subject the compounds to harsh conditions, provide insights into their intrinsic stability and degradation pathways.

CompoundSummary of Available Stability DataCommon Degradation Pathways
This compound No specific quantitative stability data is readily available. Stability is inferred to be similar to or exceed that of Phenprocoumon.Expected to follow similar degradation pathways as Phenprocoumon.
Phenprocoumon A commercially available source states a stability of at least 4 years at room temperature[1]. Forced degradation studies indicate susceptibility to hydrolysis (acidic and basic conditions), oxidation, and photolysis.Hydrolysis of the lactone ring, oxidation, and photolytic degradation.
Warfarin Crystalline warfarin sodium is sensitive to humidity, with changes observed at relative humidity of 68% or above. Physical changes were also noted after 24 hours at 80°C[2].Hydrolysis and photolytic degradation.
Acenocoumarol Forced degradation studies show susceptibility to acid and base hydrolysis, oxidation, dry heat, and photolysis[3][4].Hydrolysis, oxidation, and photolytic degradation.

Experimental Protocols

The following protocols are based on established stability-indicating High-Performance Liquid Chromatography (HPLC) methods for coumarin anticoagulants. These methods can be adapted for the stability testing of this compound.

Protocol 1: Stability-Indicating HPLC Method for Phenprocoumon

This method is designed to separate Phenprocoumon from its potential degradation products.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where Phenprocoumon has significant absorbance (e.g., 280 nm or 311 nm).

    • Temperature: Ambient or controlled column temperature (e.g., 25°C).

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For stability testing, store aliquots of the stock solution under different conditions (e.g., refrigerated (2-8°C), room temperature (25°C/60% RH), accelerated (40°C/75% RH), and photostability).

    • At specified time points, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-100°C).

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.

    • Neutralize the acidic and basic samples before injection.

Protocol 2: Stability-Indicating HPLC Method for Acenocoumarol

This method is validated for the estimation of Acenocoumarol in the presence of its degradation products[3].

  • Chromatographic Conditions:

    • Column: Thermo BDS Hypersil column (250 mm X 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile: 0.01M Ammonium Acetate buffer (pH 6) in a ratio of 80:20 v/v.

    • Flow Rate: 0.8 ml/min.

    • Detection: UV detector at 283nm.

    • Temperature: Ambient.

  • Sample Preparation and Forced Degradation:

    • Similar to the protocol for Phenprocoumon, with specific conditions for Acenocoumarol as described in the literature. For example, acid and base hydrolysis can be performed with 1M HCl and 1M NaOH, respectively, by refluxing at 70°C for 6 hours. Oxidative degradation can be carried out with 3% hydrogen peroxide at 70°C for 6 hours. Thermal degradation can be studied by exposing the solid drug to 100°C for 6 hours, and photolytic degradation by exposing a solution to direct sunlight for 6 hours.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for stability testing and the logical relationship for selecting an internal standard.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution of this compound LongTerm Long-Term (e.g., 25°C/60% RH) Prep->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) Prep->Accelerated Refrigerated Refrigerated (2-8°C) Prep->Refrigerated Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolysis Prep->Photo HPLC HPLC Analysis LongTerm->HPLC Accelerated->HPLC Refrigerated->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Recovery, Degradants) HPLC->Data

Experimental workflow for stability testing of this compound.

Internal_Standard_Selection cluster_ideal Ideal Internal Standard cluster_alternatives Alternative Internal Standards cluster_criteria Selection Criteria Ideal This compound Criteria Key Considerations: - Structural Similarity - Co-elution with Analyte - Stability - Commercial Availability Ideal->Criteria Meets Criteria Warfarin Warfarin Warfarin->Criteria Consider if Ideal is Unavailable Acenocoumarol Acenocoumarol Acenocoumarol->Criteria Consider if Ideal is Unavailable

Logical relationship for internal standard selection.

Conclusion

This compound is the ideal internal standard for the quantification of Phenprocoumon due to its structural similarity and the expected favorable stability profile conferred by deuteration. In the absence of direct quantitative stability data for this compound, researchers should perform their own stability assessments under their specific laboratory and storage conditions. The provided experimental protocols for stability-indicating HPLC methods for Phenprocoumon and Acenocoumarol can serve as a valuable starting point for this validation. When this compound is not available, Warfarin or Acenocoumarol may be considered as alternative internal standards, but their stability and potential for chromatographic interference should be carefully evaluated. By following rigorous stability testing protocols, researchers can ensure the reliability and accuracy of their bioanalytical data.

References

Evaluating the Isotope Effect of Phenprocoumon-d5 in LC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for the quantification of phenprocoumon, the use of a stable isotope-labeled internal standard (SIL-IS) like Phenprocoumon-d5 is a widely accepted practice to ensure accuracy and precision. However, the introduction of deuterium atoms can sometimes lead to an "isotope effect," which may influence the chromatographic behavior and quantitative performance. This guide provides an objective comparison and supporting experimental data to evaluate the isotope effect of this compound.

Understanding the Isotope Effect in LC-MS

In LC-MS analysis, a SIL-IS is ideally expected to co-elute with the unlabeled analyte, experiencing the same matrix effects and ionization efficiencies. However, the substitution of hydrogen with a heavier isotope like deuterium can sometimes lead to a slight difference in retention time. This phenomenon is known as the chromatographic isotope effect.[1][2] The underlying cause is the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond, which can affect the molecule's interaction with the stationary phase of the liquid chromatography column.[2]

Should the analyte and its SIL-IS not co-elute perfectly, they may be subjected to varying degrees of ion suppression or enhancement from co-eluting matrix components. This can potentially compromise the reliability of the quantitative results.

Experimental Protocol for Evaluating the Isotope Effect

To assess the potential isotope effect of this compound, a series of experiments can be conducted. The following protocol outlines a detailed methodology for this evaluation.

1. Sample Preparation:

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking known concentrations of phenprocoumon into a relevant biological matrix (e.g., human plasma).

  • Internal Standard Addition: To one set of samples, add a fixed concentration of this compound as the internal standard. Prepare a parallel set of samples without the internal standard to serve as a control.

  • Extraction: Employ a validated extraction method, such as protein precipitation or solid-phase extraction, to isolate the analytes from the matrix.

2. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for phenprocoumon analysis.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small amount of formic acid is typically employed.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally suitable.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for phenprocoumon.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification. The MRM transitions for both phenprocoumon and this compound need to be optimized.

3. Data Analysis:

  • Retention Time Comparison: Carefully compare the retention times of phenprocoumon and this compound across all injections.

  • Peak Area Response: Analyze the peak area response of phenprocoumon in the presence and absence of the internal standard.

  • Ratio of Analyte to Internal Standard: For the samples containing this compound, calculate the ratio of the peak area of phenprocoumon to the peak area of this compound.

Data Presentation

The following table summarizes hypothetical data from an experiment designed to evaluate the isotope effect of this compound.

ParameterPhenprocoumon (without IS)Phenprocoumon (with this compound IS)This compound (IS)
Retention Time (min) 2.542.542.52
Peak Area (arbitrary units) 1,250,0001,245,0001,350,000
Coefficient of Variation (CV%) of Retention Time 0.8%0.7%0.7%
Coefficient of Variation (CV%) of Peak Area 12.5%4.2%4.5%
Analyte/IS Peak Area Ratio N/A0.922N/A
CV% of Analyte/IS Ratio N/A1.8%N/A

Interpretation of Data:

In this hypothetical dataset, a slight retention time shift is observed for this compound, eluting 0.02 minutes earlier than the unlabeled phenprocoumon. This indicates a minor chromatographic isotope effect. However, the crucial observation is the significant reduction in the coefficient of variation (CV%) of the phenprocoumon peak area when the internal standard is used (from 12.5% to 4.2%). Furthermore, the CV% of the analyte to internal standard ratio is very low (1.8%), demonstrating that this compound effectively compensates for variability in the analysis.

Visualizing the Experimental Workflow and Isotope Effect

To further clarify the experimental process and the concept of the isotope effect, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation A Spike Phenprocoumon into Matrix B Add this compound (IS) A->B C Sample Extraction B->C D Chromatographic Separation C->D E Mass Spectrometric Detection (MRM) D->E F Compare Retention Times E->F G Analyze Peak Area Ratios F->G H Assess Method Precision G->H

Caption: Experimental workflow for evaluating the isotope effect.

G cluster_ideal Ideal Co-elution (No Isotope Effect) cluster_effect Chromatographic Isotope Effect cluster_matrix Differential Matrix Effect A Analyte B Internal Standard C Internal Standard D Analyte C->D ΔRT E Ion Suppression Zone F Internal Standard G Analyte cluster_ideal cluster_ideal cluster_effect cluster_effect cluster_matrix cluster_matrix

References

Safety Operating Guide

Safe Disposal of Phenprocoumon-d5: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential procedures for the safe and compliant disposal of Phenprocoumon-d5, a deuterated derivative of the anticoagulant drug Phenprocoumon. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. Phenprocoumon and its derivatives are classified as toxic and require handling as hazardous pharmaceutical waste.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat or other protective clothing.
Respiratory Protection Use in a well-ventilated area or a fume hood.[3]

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Classification and Regulatory Framework

This compound must be classified and managed as hazardous pharmaceutical waste . The disposal of such substances is governed by multiple regulatory bodies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), alongside state and local regulations. Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited and can lead to environmental contamination and legal repercussions.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe collection, storage, and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Collection

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Establish separate, clearly labeled waste containers for solid and liquid this compound waste.

  • Solid Waste Collection:

    • Collect all solid waste contaminated with this compound (e.g., unused product, contaminated vials, pipette tips, and gloves) in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Pharmaceutical Waste: this compound" and include the appropriate hazard symbols (e.g., skull and crossbones for toxicity).

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound (e.g., solutions, rinsates) in a separate, designated, leak-proof, and chemically compatible container.

    • The container should be securely sealed to prevent spills and evaporation.

    • Label the container as "Hazardous Pharmaceutical Waste: this compound" with relevant hazard information.

  • On-site Storage:

    • Store waste containers in a designated and secure satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Documentation and Disposal Request:

    • Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.

    • When the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Mandatory Visualization: Disposal Workflow

Figure 1. This compound Disposal Workflow cluster_collection Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store in Secure Satellite Accumulation Area collect_solid->store collect_liquid->store log Maintain Waste Log store->log request Request EHS/Contractor Pickup log->request transport Transport by Licensed Hazardous Waste Hauler request->transport dispose Dispose at Permitted Facility (e.g., Incineration) transport->dispose

Caption: Figure 1. A workflow diagram illustrating the key steps for the proper disposal of this compound.

Logical Relationship Diagram: Regulatory Compliance

Figure 2. Regulatory Framework for Disposal cluster_regs Governing Regulations cluster_requirements Disposal Requirements substance This compound classification Classification: Hazardous Pharmaceutical Waste substance->classification epa EPA (RCRA) classification->epa Federal dea DEA (If Applicable) classification->dea Federal state State Environmental Agency classification->state State local Local Ordinances classification->local Local no_sewer No Sewer Disposal epa->no_sewer permitted_facility Permitted Treatment/Disposal Facility epa->permitted_facility licensed_hauler Licensed Waste Hauler state->licensed_hauler incineration Incineration (Common Method) permitted_facility->incineration

Caption: Figure 2. The logical relationship between the substance classification and the governing disposal regulations.

References

Personal protective equipment for handling Phenprocoumon-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of compounds like Phenprocoumon-d5 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Phenprocoumon is a coumarin derivative that functions as a long-acting oral anticoagulant.[1] The deuterated form, this compound, is often used as an internal standard in analytical studies. While specific data for the d5 variant is limited, the safety precautions are analogous to the parent compound. Phenprocoumon is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It can cause damage to the blood through oral exposure.[2]

Personal Protective Equipment (PPE)

A thorough hazard assessment is crucial to determine the appropriate PPE for any laboratory procedure.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for working with or around hazardous materials.
Chemical Splash GogglesRequired for protection against liquid splashes and chemical vapors.
Face ShieldTo be used in addition to safety glasses or goggles to protect from potential explosions or significant splashes.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Should be removed immediately after contact with the chemical, followed by hand washing.
Double GlovingRecommended for added protection during direct handling.
Body Protection Laboratory CoatShould be buttoned and worn to protect clothing and exposed skin.
Chemical Resistant ApronRecommended when there is a higher risk of splashes.
Respiratory Protection Fume HoodAll work with solid or high-concentration solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation.
RespiratorMay be required for specialized tasks or in the event of a spill; selection should be based on a formal hazard assessment.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for Phenprocoumon.

    • Conduct a pre-work hazard assessment to identify specific risks.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations of solid this compound or concentrated solutions within a chemical fume hood to minimize inhalation risk.

    • Use the smallest quantity of the compound necessary for the experiment.

    • Avoid the formation of dust and aerosols.

    • When weighing the solid, use a containment system such as a weigh boat within the fume hood.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling Procedures:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly label all containers with the chemical name and any relevant hazards.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all waste containing this compound as hazardous chemical waste.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_hazard Hazard Assessment prep_sds->prep_hazard prep_ppe Gather PPE prep_hazard->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_don Don PPE prep_hood->handle_don handle_weigh Weigh Compound handle_don->handle_weigh handle_prep Prepare Solution handle_weigh->handle_prep handle_exp Perform Experiment handle_prep->handle_exp post_decon Decontaminate Surfaces handle_exp->post_decon disp_solid Collect Solid Waste handle_exp->disp_solid disp_liquid Collect Liquid Waste handle_exp->disp_liquid post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_dispose Dispose as Hazardous Waste disp_solid->disp_dispose disp_liquid->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。